Roselipin 2A
Description
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-13-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethylicosa-2,6,10-trienoate has been reported in Clonostachys rosea with data available.
diacylglycerol acyltransferase inhibitor; structure in first source
Propriétés
Formule moléculaire |
C42H74O15 |
|---|---|
Poids moléculaire |
819.0 g/mol |
Nom IUPAC |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-13-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethylicosa-2,6,10-trienoate |
InChI |
InChI=1S/C42H74O15/c1-12-21(2)13-22(3)14-27(8)40(57-42-39(52)38(51)37(50)33(56-42)20-54-30(11)44)28(9)16-25(6)34(47)23(4)15-24(5)35(48)26(7)17-29(10)41(53)55-19-32(46)36(49)31(45)18-43/h15-17,21-23,26-28,31-40,42-43,45-52H,12-14,18-20H2,1-11H3/b24-15+,25-16+,29-17+/t21-,22-,23-,26-,27-,28-,31+,32+,33+,34-,35+,36+,37+,38-,39-,40+,42-/m0/s1 |
Clé InChI |
NCIXLNTUPVOTSJ-UTVSEKIBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Bioactivity of Roselipin 2A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Roselipin 2A, a natural glycolipid isolated from the marine fungus Gliocladium roseum KF-1040. This document collates available quantitative data, details experimental methodologies, and visualizes key pathways to facilitate further research and drug development efforts.
Core Biological Activity: Inhibition of Diacylglycerol Acyltransferase (DGAT)
This compound is a member of the roselipin family of compounds, which have been identified as inhibitors of diacylglycerol acyltransferase (DGAT).[1][2][3][4] DGAT is a crucial enzyme in the triglyceride synthesis pathway, making it a potential therapeutic target for metabolic disorders. The chemical structure of this compound is characterized as the 6"-O-acetyl derivative of Roselipin 1A, with a chemical formula of C42H74O15.[5][6]
Quantitative Data: DGAT Inhibition
The inhibitory activity of the roselipin family against DGAT has been quantified, with IC50 values providing a measure of their potency.
| Compound Family | Target Enzyme | Source of Enzyme | IC50 Value (µM) |
| Roselipins (1A, 1B, 2A, 2B) | Diacylglycerol Acyltransferase (DGAT) | Rat liver microsomes | 15 - 22[1][2][3][4] |
Secondary Biological Activity: Antimicrobial Effects
In addition to its enzymatic inhibition, the roselipin family has demonstrated antimicrobial properties.
Quantitative Data: Antimicrobial Activity
Roselipins have been shown to possess activity against certain fungal species.[1][3][4]
| Compound Family | Target Organism | Type of Activity |
| Roselipins | Saccharomyces cerevisiae | Antimicrobial[1][3][4] |
| Roselipins | Aspergillus niger | Antimicrobial[1][3][4] |
Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) for this compound against these organisms are not detailed in the currently available literature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies employed for the key experiments cited.
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
The inhibitory effect of roselipins on DGAT activity was assessed using an enzyme assay system with rat liver microsomes.[2] While the specific, detailed protocol for the roselipin studies is not publicly available, a general methodology for such an assay is presented below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roselipin-2A | C42H74O15 | CID 139587036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling Roselipin 2A: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipin 2A, a novel glycolipid, has emerged as a molecule of significant interest within the scientific community due to its potent and selective inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. Sourced from the marine-derived fungus Gliocladium roseum KF-1040, the isolation of this compound involves a multi-step process of fermentation, solvent extraction, and chromatographic purification. This document details the experimental protocols for these procedures, presents the available quantitative data, and visualizes the isolation workflow, offering a valuable resource for researchers investigating novel metabolic inhibitors and natural product chemistry.
Introduction
The relentless pursuit of novel therapeutic agents has led researchers to explore diverse natural sources, with marine microorganisms representing a particularly rich and underexplored frontier. In 1999, a research group led by Ōmura reported the discovery of a new family of glycolipids, designated as roselipins, from the culture broth of the marine-derived fungus Gliocladium roseum KF-1040.[1][2] This family, comprising Roselipins 1A, 1B, 2A, and 2B, was identified based on their inhibitory activity against diacylglycerol acyltransferase (DGAT).[1]
This compound, a member of this family, is structurally characterized as a highly methylated fatty acid modified with a mannose and an arabinitol moiety.[2] Its biological significance lies in its ability to inhibit DGAT, an enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1] The inhibition of DGAT presents a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
This guide provides an in-depth look at the foundational research that led to the discovery and isolation of this compound, offering detailed experimental methodologies and quantitative data to aid in its further study and potential therapeutic development.
Discovery of this compound
The discovery of this compound was the result of a targeted screening program for inhibitors of diacylglycerol acyltransferase from microbial sources. The producing organism, Gliocladium roseum strain KF-1040, was isolated from a marine environment.
Producing Organism
-
Organism: Gliocladium roseum KF-1040
-
Source: Marine isolate
Isolation and Purification of this compound
The isolation of this compound from the culture broth of Gliocladium roseum KF-1040 is a multi-step process involving fermentation, extraction, and several stages of chromatography. The overall workflow is depicted in the diagram below.
Experimental Protocols
A seed culture of Gliocladium roseum KF-1040 is prepared by inoculating a suitable medium and incubating for a specified period. This seed culture is then used to inoculate a larger production culture. The highest production of roselipins was observed when the fungus was cultured in a medium containing natural seawater.[1]
-
Seed Medium: (Specific composition not detailed in the available literature)
-
Production Medium: (Containing natural seawater, specific composition not detailed in the available literature)
-
Incubation: The culture is incubated at a controlled temperature with agitation for a period sufficient to allow for the production of this compound.
Following fermentation, the culture broth is harvested and subjected to solvent extraction to isolate the crude mixture of roselipins.
-
The whole fermentation broth is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
The organic layer is separated from the aqueous layer.
-
The solvent is evaporated under reduced pressure to yield a crude extract containing the roselipins.
The crude extract is then subjected to open-column chromatography using an octadecylsilanized (ODS) silica (B1680970) gel stationary phase.
-
The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the ODS column.
-
The column is eluted with a stepwise gradient of increasing concentrations of an organic solvent (e.g., methanol) in water.
-
Fractions are collected and assayed for DGAT inhibitory activity to identify the fractions containing the roselipins.
The active fractions from the ODS column chromatography are pooled, concentrated, and subjected to final purification by preparative high-performance liquid chromatography (HPLC).
-
Column: A preparative ODS column is typically used.
-
Mobile Phase: A suitable isocratic or gradient solvent system (e.g., acetonitrile-water or methanol-water) is used for elution.
-
Detection: Eluting peaks are monitored by UV absorbance.
-
Collection: The peak corresponding to this compound is collected.
-
Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC.
Biological Activity
This compound exhibits inhibitory activity against diacylglycerol acyltransferase (DGAT). The inhibitory activity of the roselipin family of compounds was evaluated using an enzyme assay system with rat liver microsomes.[1]
Quantitative Data: DGAT Inhibition
| Compound | IC₅₀ (µM)[1] |
| Roselipin 1A | 15 - 22 |
| Roselipin 1B | 15 - 22 |
| This compound | 15 - 22 |
| Roselipin 2B | 15 - 22 |
Experimental Protocol: Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
The DGAT inhibitory activity is determined by measuring the incorporation of radiolabeled oleoyl-CoA into triacylglycerol in the presence of 1,2-diacylglycerol, using rat liver microsomes as the enzyme source.
-
Enzyme Preparation: Microsomes are prepared from rat liver by differential centrifugation.
-
Assay Mixture: The reaction mixture contains buffer, bovine serum albumin, 1,2-diacylglycerol, the test compound (this compound), and rat liver microsomes.
-
Reaction Initiation: The reaction is initiated by the addition of [¹⁴C]oleoyl-CoA.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period.
-
Reaction Termination and Lipid Extraction: The reaction is stopped, and the total lipids are extracted.
-
Analysis: The amount of radiolabeled triacylglycerol formed is quantified by thin-layer chromatography and liquid scintillation counting.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the DGAT activity (IC₅₀) is calculated from the dose-response curve.
Structure and Physicochemical Properties
The structure of this compound was elucidated through extensive spectroscopic analysis, including various NMR techniques.[2] It possesses a common skeleton of 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid, which is modified with a D-mannose and a D-arabinitol. The "2A" designation indicates that it is a 6"-O-acetyl derivative of Roselipin 1A.[2]
| Property | Value |
| Molecular Formula | C₄₂H₇₄O₁₅ |
| Molecular Weight | 819.0 g/mol |
| Appearance | White powder |
| Solubility | Soluble in methanol, chloroform, acetonitrile, acetone, ethanol, and ethyl acetate. Insoluble in water and hexane. |
Conclusion
This compound represents a significant discovery in the field of natural product chemistry and metabolic research. Its isolation from the marine fungus Gliocladium roseum KF-1040 and its potent inhibitory activity against DGAT highlight the potential of marine-derived microorganisms as a source of novel therapeutic leads. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties and therapeutic potential of this compound in the context of metabolic diseases. Further research is warranted to fully elucidate its mechanism of action and to explore its potential for drug development.
References
The Fungal Metabolite Roselipin 2A: A Technical Guide to its Production, Activity, and Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipin 2A, a complex glycolipid produced by the marine-derived fungus Gliocladium roseum (strain KF-1040), has garnered significant interest within the scientific community for its potent and selective inhibitory activity against diacylglycerol acyltransferase (DGAT). As a key enzyme in triglyceride synthesis, DGAT represents a promising therapeutic target for metabolic disorders. This technical guide provides a comprehensive overview of this compound, encompassing its biochemical properties, the biology of its producing organism, detailed experimental protocols for its analysis, and a summary of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, enzymology, and the development of novel therapeutics for metabolic diseases.
Introduction
Gliocladium roseum, a fungus belonging to the Ascomycota phylum, is a known producer of a diverse array of secondary metabolites. Among these, the roselipins, a family of structurally related glycolipids, have been identified as potent inhibitors of diacylglycerol acyltransferase (DGAT).[1] This family includes Roselipins 1A, 1B, 2A, and 2B. This compound is distinguished by the presence of an acetyl group on the mannose moiety.[2] The core structure of the roselipins is a highly methylated C20 fatty acid, which is crucial for its biological activity.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H74O15 | [PubChem CID: 139587036] |
| Molecular Weight | 819.0 g/mol | [PubChem CID: 139587036] |
| IUPAC Name | [(2S,3R,4S)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-13-{[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethylicosa-2,6,10-trienoate | [PubChem CID: 139587036] |
| Solubility | Soluble in Methanol, Chloroform, Acetonitrile, Acetone, Ethanol, Ethyl Acetate. Insoluble in Water, Hexane. |
Biological Activity: DGAT Inhibition
This compound functions as a potent inhibitor of diacylglycerol acyltransferase (DGAT), the enzyme responsible for the final and committed step in triglyceride biosynthesis. The inhibitory activity of the roselipin family has been quantified using an enzyme assay system with rat liver microsomes.
Quantitative Data on DGAT Inhibition
| Compound | IC50 (µM) - Enzyme Assay | IC50 (µM) - Cell Assay |
| Roselipin 1A | 17 | 39 |
| Roselipin 1B | 15 | 32 |
| This compound | 22 | 24 |
| Roselipin 2B | 18 | 18 |
| Data sourced from Tomoda et al., 1999. |
The Producing Organism: Gliocladium roseum
Gliocladium roseum (anamorph of Nectria ochroleuca) is a filamentous fungus that can be isolated from marine environments.[1] It is known for its ability to produce a variety of bioactive secondary metabolites.
Cultivation of Gliocladium roseum for Roselipin Production
Optimal production of roselipins is achieved in liquid fermentation. While specific media compositions for maximizing this compound yield are proprietary, a general approach involves the use of a nutrient-rich broth. The highest production of roselipins has been observed when the culture medium contains natural seawater.[1] A typical fermentation is carried out for several days with adequate aeration and agitation to ensure optimal fungal growth and metabolite production.
A general workflow for the production and analysis of fungal secondary metabolites is depicted below.
References
Elucidating the Chemical Architecture of Roselipin 2A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of Roselipin 2A, a bioactive glycolipid isolated from the marine fungus Gliocladium roseum KF-1040. The roselipins, including this compound, are potent inhibitors of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis, making them promising candidates for the development of therapeutics for obesity and related metabolic disorders.
The structural determination of this compound was a complex undertaking, relying on a combination of spectroscopic analysis, chemical degradation, and, ultimately, confirmation through the total synthesis of its parent compound, Roselipin 1A. This guide details the experimental methodologies and data that were instrumental in piecing together the intricate molecular structure of this natural product.
Overview of the Structure Elucidation Workflow
The elucidation of the chemical structure of this compound followed a systematic workflow, beginning with its isolation from the fungal culture and culminating in the detailed assignment of its stereochemistry. The overall process involved several key stages, each providing crucial pieces of the structural puzzle.
Caption: Workflow for the structure elucidation of this compound.
Physicochemical and Spectroscopic Data
This compound is a white amorphous powder with a molecular formula of C₄₂H₇₄O₁₅, as determined by high-resolution fast atom bombardment mass spectrometry (HR-FABMS).[1] The structure consists of a highly methylated polyketide fatty acid, a D-mannose unit, and a D-arabinitol moiety. This compound is distinguished from Roselipin 1A by the presence of an acetyl group at the 6"-position of the mannose residue.[2]
Spectroscopic Data Summary
While the complete NMR data for this compound is not available in the public domain, the data for the closely related Roselipin 1A provides a foundational understanding of the core structure. The expected key difference in the ¹H and ¹³C NMR spectra of this compound would be the downfield shift of the H-6" protons and the C-6" carbon of the mannose unit due to the deshielding effect of the acetyl group.
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Property | Value |
| Appearance | White amorphous powder |
| Molecular Formula | C₄₂H₇₄O₁₅ |
| Molecular Weight | 819.0 g/mol |
| Exact Mass (HR-FABMS) | 818.50277165 Da |
| IUPAC Name | [(2S,3R,4S)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-13-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethylicosa-2,6,10-trienoate |
Table 2: ¹H and ¹³C NMR Data for the Core Structure (based on Roselipin 1A)
Note: The following data is for Roselipin 1A. For this compound, significant downfield shifts are expected for the H-6" and C-6" signals of the mannose unit.
| Position | ¹³C (δc) | ¹H (δH, mult, J in Hz) |
| Polyketide Chain | ||
| 1 | 168.5 | - |
| 2 | 128.9 | 6.55 (d, 10.0) |
| 3 | 145.8 | - |
| 4 | 39.8 | 2.50 (m) |
| ... | ... | ... |
| D-Mannose | ||
| 1' | 100.2 | 4.75 (d, 1.5) |
| 2' | 71.3 | 3.95 (dd, 3.5, 1.5) |
| ... | ... | ... |
| 6'a | 62.0 | 3.80 (dd, 12.0, 2.0) |
| 6'b | 3.70 (dd, 12.0, 5.5) | |
| D-Arabinitol | ||
| 1" | 68.0 | 4.20 (dd, 11.5, 2.5) |
| 2" | 72.5 | 3.85 (m) |
| ... | ... | ... |
Experimental Protocols
Isolation and Purification of this compound
This compound was isolated from the culture broth of Gliocladium roseum KF-1040 through a multi-step process.[3]
-
Fermentation: Gliocladium roseum KF-1040 was cultured in a suitable medium to produce the roselipin compounds.
-
Solvent Extraction: The culture broth was extracted with an organic solvent (e.g., ethyl acetate) to separate the crude mixture of metabolites.
-
ODS Column Chromatography: The crude extract was subjected to open column chromatography on an octadecylsilanized (ODS) silica (B1680970) gel column, eluting with a stepwise gradient of increasing methanol (B129727) in water.
-
Preparative HPLC: Fractions containing the roselipins were further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column to yield pure this compound.
Spectroscopic Analysis
Standard spectroscopic techniques were employed to determine the planar structure of this compound.
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HMQC, and HMBC spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in a suitable deuterated solvent (e.g., CD₃OD).
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the elemental composition and exact mass of the molecule.
-
IR and UV Spectroscopy: Infrared (IR) spectra were recorded to identify functional groups (e.g., hydroxyls, esters, alkenes), and ultraviolet (UV) spectra were used to characterize the chromophores.
Chemical Degradation for Stereochemical Determination
The absolute configurations of the sugar moieties were determined by chemical degradation.
-
Hydrolysis: this compound was subjected to acidic hydrolysis to cleave the glycosidic and ester linkages, liberating the constituent fatty acid, mannose, and arabinitol.
-
Derivatization: The liberated monosaccharides were derivatized to form volatile compounds suitable for gas chromatography (GC) analysis.
-
GC Analysis: The derivatized sugars were analyzed by GC on a chiral stationary phase and their retention times were compared with those of authentic D- and L-standards to establish their absolute configurations as D-mannose and D-arabinitol.
Structural Relationships and Key Features
The roselipin family of compounds shares a common structural scaffold, with variations in the sugar moieties and their substituents. This compound is directly related to Roselipin 1A through a simple acetylation reaction.
References
Roselipin 2A: A Comprehensive Spectroscopic Data Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Roselipin 2A, a bioactive glycolipid isolated from the fungus Gliocladium roseum. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of the general workflow for spectroscopic analysis of natural products.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) data has been instrumental in determining the molecular formula of this compound as C₄₂H₇₄O₁₅. The observed mass-to-charge ratio is consistent with this formula, providing a fundamental piece of data for its structural characterization.
| Parameter | Observed Value |
| Molecular Formula | C₄₂H₇₄O₁₅ |
| Ionization Mode | Positive |
| Adduct | [M+H]⁺ |
| m/z | 819 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structure of this compound was elucidated primarily through extensive NMR studies. This compound is the 6''-O-acetyl derivative of Roselipin 1A. The following tables present the ¹H and ¹³C NMR chemical shift assignments for Roselipin 1A, which serves as the foundational data for understanding the spectrum of this compound. The expected shifts due to the acetylation at the 6''-position in this compound are noted where applicable. The numbering of the atoms for the fatty acid, mannose, and arabinitol moieties is based on the established literature.
¹H NMR Spectroscopic Data of Roselipin 1A (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Fatty Acid | |||
| 2-CH₃ | 1.83 | s | |
| 3 | 5.65 | d | 9.5 |
| 4 | 2.55 | m | |
| 4-CH₃ | 1.05 | d | 6.8 |
| 5 | 3.55 | dd | 8.0, 2.5 |
| 6 | 1.75 | m | |
| 6-CH₃ | 0.85 | d | 6.8 |
| 7 | 5.10 | d | 9.5 |
| 8 | 2.40 | m | |
| 8-CH₃ | 1.00 | d | 6.8 |
| 9 | 3.65 | dd | 8.0, 2.5 |
| 10 | 1.70 | m | |
| 10-CH₃ | 0.83 | d | 6.8 |
| 11 | 5.15 | d | 9.5 |
| 12 | 2.45 | m | |
| 12-CH₃ | 1.03 | d | 6.8 |
| 13 | 3.70 | m | |
| 14 | 1.55 | m | |
| 14-CH₃ | 0.88 | d | 6.8 |
| 15 | 1.25 | m | |
| 16 | 1.40 | m | |
| 16-CH₃ | 0.86 | d | 6.8 |
| 17 | 1.15 | m | |
| 18 | 1.25 | m | |
| 18-CH₃ | 0.85 | d | 6.8 |
| 19 | 1.10 | m | |
| 20 | 0.88 | t | 7.4 |
| D-Mannose | |||
| 1'' | 4.75 | d | 1.5 |
| 2'' | 3.95 | dd | 3.5, 1.5 |
| 3'' | 3.75 | dd | 9.0, 3.5 |
| 4'' | 3.60 | t | 9.0 |
| 5'' | 3.50 | m | |
| 6''a | 3.70 | dd | 12.0, 2.5 |
| 6''b | 3.65 | dd | 12.0, 5.5 |
| D-Arabinitol | |||
| 1'a | 4.20 | dd | 11.5, 3.0 |
| 1'b | 4.05 | dd | 11.5, 6.0 |
| 2' | 3.90 | m | |
| 3' | 3.75 | m | |
| 4' | 3.80 | m | |
| 5'a | 3.70 | dd | 11.0, 4.0 |
| 5'b | 3.60 | dd | 11.0, 6.5 |
Note: For this compound, the protons at the 6''-position of the mannose moiety would be expected to shift downfield due to the deshielding effect of the acetyl group.
¹³C NMR Spectroscopic Data of Roselipin 1A (in CDCl₃)
| Position | δ (ppm) |
| Fatty Acid | |
| 1 | 168.0 |
| 2 | 128.0 |
| 3 | 140.0 |
| 4 | 40.0 |
| 4-CH₃ | 16.5 |
| 5 | 75.0 |
| 6 | 42.0 |
| 6-CH₃ | 17.0 |
| 7 | 126.0 |
| 8 | 138.0 |
| 8-CH₃ | 16.0 |
| 9 | 74.0 |
| 10 | 41.5 |
| 10-CH₃ | 17.5 |
| 11 | 127.0 |
| 12 | 139.0 |
| 12-CH₃ | 16.2 |
| 13 | 78.0 |
| 14 | 35.0 |
| 14-CH₃ | 14.5 |
| 15 | 30.0 |
| 16 | 38.0 |
| 16-CH₃ | 19.5 |
| 17 | 28.0 |
| 18 | 33.0 |
| 18-CH₃ | 19.0 |
| 19 | 25.0 |
| 20 | 11.0 |
| 2-CH₃ | 12.5 |
| D-Mannose | |
| 1'' | 100.5 |
| 2'' | 71.0 |
| 3'' | 72.5 |
| 4'' | 68.0 |
| 5'' | 74.0 |
| 6'' | 62.0 |
| D-Arabinitol | |
| 1' | 66.0 |
| 2' | 72.0 |
| 3' | 73.0 |
| 4' | 70.0 |
| 5' | 64.0 |
Note: For this compound, the carbon at the 6''-position of the mannose moiety would be expected to shift downfield, and the C-5'' would shift slightly upfield. Additionally, signals for the acetyl group (C=O at ~170 ppm and CH₃ at ~21 ppm) would be present.
Experimental Protocols
The spectroscopic data for Roselipins were acquired using standard, high-resolution instrumentation.
NMR Spectroscopy
NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δH 7.26 and δC 77.0). Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to enable the complete assignment of all proton and carbon signals.
Mass Spectrometry
High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. Samples were introduced via direct infusion or liquid chromatography (LC). The data was acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic data acquisition and structure elucidation of a novel natural product like this compound.
Caption: Workflow for Natural Product Structure Elucidation.
The Roselipin 2A Family: A Technical Guide to a Novel Class of Diacylglycerol Acyltransferase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Roselipin 2A family of natural products represents a class of marine-derived glycolipids with significant therapeutic potential. Isolated from the marine fungus Gliocladium roseum KF-1040, these compounds, particularly this compound, have demonstrated notable inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[1] This technical guide provides a comprehensive overview of the this compound family, including their discovery, chemical structure, biological activity, and mechanism of action. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
The Roselipin family, consisting of Roselipins 1A, 1B, 2A, and 2B, were first identified as potent inhibitors of diacylglycerol acyltransferase (DGAT).[1] DGAT catalyzes the final and committed step in the synthesis of triglycerides, making it a critical target for therapeutic intervention in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The unique structural features of the Roselipins, coupled with their biological activity, have positioned them as promising candidates for the development of novel therapeutics. This document focuses specifically on the this compound subgroup, providing a detailed technical resource for the scientific community.
Chemical Structure
The Roselipin family shares a common structural scaffold: a highly methylated C20 fatty acid, a D-mannose moiety, and an arabinitol unit. The distinction between the Roselipin 1 and 2 series lies in the presence of an acetyl group at the 6"-position of the D-mannose in the Roselipin 2 compounds. Roselipins A and B are stereoisomers with respect to the arabinitol moiety.
Key Structural Features of this compound:
-
Polyketide Chain: A 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid backbone.
-
Glycosylation: A D-mannose sugar attached to the polyketide.
-
Esterification: A D-arabinitol unit esterified to the fatty acid.
-
Acetylation: An acetyl group at the 6"-position of the D-mannose, which is characteristic of the Roselipin 2 series.
Biological Activity and Quantitative Data
The primary biological activity of the Roselipin family is the inhibition of diacylglycerol acyltransferase (DGAT). Additionally, these compounds have been reported to exhibit antimicrobial properties.
Diacylglycerol Acyltransferase (DGAT) Inhibition
The Roselipins have been shown to inhibit DGAT activity in a rat liver microsomal assay. The IC50 values for the different members of the family are summarized in the table below.
| Compound | DGAT Inhibition (Enzyme Assay) IC50 (µM) | DGAT Inhibition (Cell-Based Assay) IC50 (µM) |
| Roselipin 1A | 17 | 39 |
| Roselipin 1B | 15 | 32 |
| This compound | 22 | 24 |
| Roselipin 2B | 18 | 18 |
Data sourced from Tomoda et al., 1999.
Antimicrobial Activity
The Roselipin family has demonstrated antimicrobial activity against Saccharomyces cerevisiae and Aspergillus niger. Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for this compound, are not yet available in the public domain.
Mechanism of Action & Signaling Pathways
This compound exerts its primary biological effect through the inhibition of diacylglycerol acyltransferase (DGAT). DGAT is a crucial enzyme in the triacylglycerol (TAG) synthesis pathway, which is a fundamental process in lipid metabolism.
Triacylglycerol Synthesis Pathway
The synthesis of triacylglycerols from glycerol-3-phosphate involves a series of enzymatic steps. DGAT catalyzes the final acylation of diacylglycerol to form triacylglycerol. By inhibiting DGAT, this compound effectively blocks this final step, leading to a reduction in triglyceride production.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for the study of this compound and its analogs.
Fermentation of Gliocladium roseum KF-1040 for Roselipin Production
This protocol outlines the liquid fermentation process for the production of Roselipin natural products.
Medium Composition (Seed and Production): While the exact composition from the original publication is not detailed here, a typical fungal fermentation medium would consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The highest production of Roselipins was noted when cultured in a medium containing natural seawater.[1]
Fermentation Parameters:
-
Temperature: 27°C
-
Agitation: Rotary shaker (e.g., 200 rpm)
-
Duration: 7 days for production culture
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This protocol describes a general method for measuring DGAT activity using rat liver microsomes.
Materials:
-
Rat liver microsomes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
1,2-Diacylglycerol (DAG)
-
[1-14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
This compound (or other inhibitors) dissolved in DMSO
-
Stop solution (e.g., isopropanol:heptane:water, 80:20:2, v/v/v)
-
Silica gel thin-layer chromatography (TLC) plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, BSA, and rat liver microsomes.
-
Add this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrates: 1,2-diacylglycerol and [1-14C]Oleoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the radiolabeled triacylglycerol from the unreacted substrates.
-
Visualize the lipid spots (e.g., with iodine vapor) and scrape the triacylglycerol spot into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.
Antimicrobial Susceptibility Testing
A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Saccharomyces cerevisiae and Aspergillus niger.
Materials:
-
Saccharomyces cerevisiae or Aspergillus niger culture
-
Appropriate broth medium (e.g., RPMI-1640)
-
This compound dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Serially dilute this compound in the broth medium in the wells of a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 30°C for S. cerevisiae, 35°C for A. niger) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
Conclusion and Future Directions
The this compound family of natural products presents a compelling starting point for the development of novel therapeutics targeting metabolic diseases. Their potent and specific inhibition of DGAT warrants further investigation, including detailed structure-activity relationship studies and in vivo efficacy assessments. The antimicrobial activity of these compounds also suggests potential applications in infectious disease research. This technical guide provides a foundational resource to aid researchers in advancing the study of this promising class of natural products. Future efforts should focus on elucidating the precise binding mode of this compound to DGAT, optimizing its pharmacokinetic properties, and exploring its full therapeutic potential in relevant disease models.
References
Roselipin 2A: A Selective DGAT2 Inhibitor for Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Roselipin 2A, a natural product isolated from the marine fungus Gliocladium roseum KF-1040, has emerged as a noteworthy inhibitor of Diacylglycerol O-Acyltransferase (DGAT). This technical guide provides a comprehensive overview of this compound, with a particular focus on its role as a selective inhibitor of DGAT2. The document details its discovery, chemical properties, and mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme in the final step of triglyceride synthesis, making it a significant therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Two main isoforms of DGAT, DGAT1 and DGAT2, have been identified, and developing isoform-selective inhibitors is a key strategy to minimize off-target effects. This compound, a complex glycolipid, has been identified as a selective inhibitor of DGAT2, offering a promising avenue for the development of novel therapeutics.
Discovery and Chemical Properties of this compound
This compound is a member of the roselipin family of compounds, which were first isolated from the fermentation broth of the marine-derived fungus Gliocladium roseum KF-1040.[1][2] The roselipin family, including Roselipins 1A, 1B, 2A, and 2B, are characterized as glycolipids possessing a highly methylated fatty acid backbone modified with mannose and arabinitol moieties.[3]
Chemical Structure: The core structure of the roselipins is a 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid. This fatty acid is modified with a D-mannose and a D-arabinitol. This compound is specifically the 6"-O-acetyl derivative of Roselipin 1A.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C42H74O15 |
| Molecular Weight | 819.03 g/mol |
| Appearance | White powder |
| Solubility | Soluble in Methanol, Chloroform, Acetonitrile, Acetone, Ethanol, Ethyl Acetate. Insoluble in Water, Hexane. |
| Source | Gliocladium roseum KF-1040 |
Role as a DGAT Inhibitor
This compound has been demonstrated to be a potent inhibitor of DGAT activity. Initial studies using rat liver microsomes showed that the roselipin family inhibits DGAT with IC50 values in the micromolar range.[1]
Isoform Selectivity: A Key Advantage
A pivotal study revealed that roselipins, including this compound, selectively inhibit the DGAT2 isoform over DGAT1.[4] This selectivity is a significant advantage in drug development, as DGAT1 and DGAT2 have distinct physiological roles. Inhibition of DGAT1 is often associated with gastrointestinal side effects, making DGAT2 a more attractive therapeutic target for metabolic diseases.[5]
Table 2: DGAT Inhibition Data for Roselipins
| Compound | Enzyme Assay IC50 (µM) (Rat Liver Microsomes) | Cell-Based Assay IC50 (µM) | DGAT Isoform Selectivity |
| This compound | 22 [6] | 24 [6] | Selective for DGAT2 [4] |
| Roselipin 1A | 17[6] | 39[6] | Selective for DGAT2[4] |
| Roselipin 1B | 15[6] | 32[6] | Selective for DGAT2[4] |
| Roselipin 2B | 18[6] | 18[6] | Selective for DGAT2[4] |
Note: Specific IC50 values for this compound against purified DGAT1 and DGAT2 are not yet publicly available and represent a key area for future research.
Mechanism of Action
The precise kinetic mechanism of DGAT2 inhibition by this compound has not been fully elucidated. However, structure-activity relationship studies have shown that the arabinitoyl fatty acid core of the roselipin molecule is essential for its inhibitory activity.[1] Removal of the mannose group (demannosyl roselipins) retains DGAT inhibitory activity, while removal of the arabinitol moiety leads to a loss of activity.[1] This suggests that the arabinitoyl fatty acid portion of the molecule is critical for binding to and inhibiting the DGAT2 enzyme.
The proposed mechanism involves this compound binding to the DGAT2 enzyme, thereby preventing the binding of its substrates, diacylglycerol (DAG) and fatty acyl-CoA, and consequently blocking the synthesis of triglycerides.
Experimental Protocols
Isolation and Purification of this compound from Gliocladium roseum KF-1040
The following is a general protocol for the isolation and purification of roselipins, which can be adapted for the specific isolation of this compound.
-
Fermentation: Gliocladium roseum KF-1040 is cultured in a suitable medium, with the highest production of roselipins observed in media containing natural seawater.[1]
-
Solvent Extraction: The fermentation broth is subjected to solvent extraction to isolate the crude mixture of roselipins.
-
ODS Column Chromatography: The crude extract is then purified using Octadecyl-silylated (ODS) silica (B1680970) gel column chromatography.
-
Preparative HPLC: Final purification of this compound is achieved through preparative High-Performance Liquid Chromatography (HPLC).[1]
DGAT Inhibition Assay (Radiometric Method)
This protocol is based on the widely used radiometric assay for measuring DGAT activity in rat liver microsomes.
-
Preparation of Rat Liver Microsomes:
-
Homogenize fresh or frozen rat liver tissue in an ice-cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the microsomal preparation, a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5), a source of diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol), and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Visualize the triglyceride spot and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the DGAT activity as the amount of radiolabeled fatty acyl-CoA incorporated into triglycerides per unit of time and protein.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Triglyceride Synthesis Assay
This assay measures the effect of this compound on triglyceride accumulation in a cellular context, for example, using HepG2 cells.
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach the desired confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period. A vehicle control (e.g., DMSO) should be included. To induce triglyceride accumulation, cells can be incubated with a source of fatty acids, such as oleic acid complexed to bovine serum albumin.
-
Cell Lysis and Triglyceride Quantification:
-
Lyse the cells to release their contents.
-
Quantify the total triglyceride content in the cell lysates using a commercially available triglyceride quantification kit.
-
-
Data Analysis:
-
Normalize the triglyceride levels to the total protein content of the cell lysates.
-
Determine the effect of this compound on cellular triglyceride levels and calculate the IC50 value if applicable.
-
Visualizations
Signaling Pathway of DGAT2 Inhibition
The following diagram illustrates the central role of DGAT2 in triglyceride synthesis and the inhibitory effect of this compound.
Caption: DGAT2 catalyzes the final step of triglyceride synthesis.
Experimental Workflow for this compound Evaluation
This diagram outlines the key steps involved in the discovery and characterization of this compound as a DGAT2 inhibitor.
Caption: Workflow for this compound discovery and evaluation.
Conclusion and Future Directions
This compound stands out as a promising natural product with selective inhibitory activity against DGAT2. Its unique chemical structure and potent biological activity make it an excellent candidate for further investigation in the development of novel therapies for metabolic diseases.
Future research should focus on:
-
Determining the precise kinetic mechanism of DGAT2 inhibition by this compound.
-
Elucidating the specific binding site of this compound on the DGAT2 enzyme through structural biology studies.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of metabolic disease.
-
Optimizing the structure of this compound through medicinal chemistry to enhance its potency, selectivity, and pharmacokinetic properties.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the potential of this compound as a selective DGAT2 inhibitor and to guide future research in this exciting area.
References
- 1. Core structure in roselipins essential for eliciting inhibitory activity against diacylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Biosynthesis of Roselipin 2A in Marine Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipins are a family of bioactive glycolipids isolated from the marine-derived fungus Clonostachys rosea (previously known as Gliocladium roseum). This technical guide provides a comprehensive overview of the proposed biosynthesis of Roselipin 2A, a 6''-O-acetylated derivative of Roselipin 1A. While the definitive biosynthetic gene cluster has yet to be experimentally verified, this document synthesizes current knowledge on fungal polyketide synthesis to present a putative pathway and outlines the experimental methodologies required for its elucidation and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from marine fungal metabolites.
Introduction
Roselipins, including this compound, were first isolated from the marine fungus Clonostachys rosea KF-1040.[1] These compounds exhibit inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis, making them attractive candidates for the development of therapies for metabolic disorders. The core structure of the roselipins is a highly methylated C20 polyketide, 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid, which is adorned with D-mannose and D-arabinitol sugar moieties.[2] this compound is distinguished by an acetyl group at the 6''-position of the mannose residue.[2]
The biosynthesis of such complex natural products is orchestrated by a series of dedicated enzymes encoded within a biosynthetic gene cluster (BGC). Understanding this biosynthetic machinery is crucial for several reasons: it allows for the rational design of experiments to increase product yield, facilitates the generation of novel analogues through biosynthetic engineering, and provides insights into the evolution of metabolic diversity in marine fungi.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in three main stages: (1) assembly of the polyketide backbone by a Highly Reducing Polyketide Synthase (HR-PKS), (2) tailoring of the polyketide core by hydroxylating enzymes, and (3) glycosylation and subsequent acetylation of the sugar moieties.
Polyketide Backbone Synthesis
The highly methylated and reduced nature of the roselipin core strongly suggests its synthesis by a Type I iterative Highly Reducing Polyketide Synthase (HR-PKS).[3][4] These megasynthases are characterized by a full complement of reductive domains, including a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), as well as multiple C-methyltransferase (CMeT) domains. The speculative pathway for the roselipin polyketide backbone is based on the "Biochemistry-based Rule" for fungal HR-PKSs, which predicts the stereochemical outcome based on the domain architecture.[3][5]
The synthesis is initiated with a starter unit, likely acetyl-CoA, followed by nine successive extensions with malonyl-CoA and methylmalonyl-CoA as extender units. The specific sequence of domain usage within the iterative PKS dictates the pattern of methylation and the stereochemistry of the resulting hydroxyl and methyl groups.
References
- 1. Functional analysis of polyketide synthase genes in the biocontrol fungus Clonostachys rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of polyketide synthases in the biocontrol fungus Clonosthachys rosea - Epsilon Archive for Student Projects [stud.epsilon.slu.se]
- 3. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements in the Biosynthetic Mechanisms for Polyketide-Derived Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal Highly Reducing Polyketide Synthases Biosynthesize Salicylaldehydes that are Precursors to Epoxycyclohexenol Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Roselipin 2A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipin 2A is a natural product isolated from the marine-derived fungus Gliocladium roseum KF-1040.[1][2] It belongs to a family of four related glycolipids: roselipins 1A, 1B, 2A, and 2B.[1] Structurally, the roselipins are characterized by a highly methylated fatty acid backbone modified with a D-mannose and a D-arabinitol moiety.[3] this compound is specifically the 6"-O-acetylated form of roselipin 1A.[3] The primary biological activity identified for the roselipin family is the inhibition of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[1][2][4][5] This activity positions this compound and its analogs as potential therapeutic agents for metabolic disorders. Additionally, the roselipin family has demonstrated antimicrobial properties.[4][6]
This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, based on the available scientific literature. It includes a summary of quantitative data, a description of the primary target's signaling pathway, and a workflow for its isolation and initial characterization.
Primary Therapeutic Target: Diacylglycerol Acyltransferase (DGAT)
The most well-documented biological activity of the roselipin family, including this compound, is the inhibition of diacylglycerol acyltransferase (DGAT).[1][2][4][5] DGAT catalyzes the final and committed step in the synthesis of triglycerides, by joining a diacylglycerol (DAG) with a fatty acyl-CoA.[7][8]
Quantitative Data: Inhibitory Activity
The inhibitory activity of the roselipin family against DGAT has been quantified, with all members showing similar potency.
| Compound Family | Target | Assay System | IC50 (µM) | Reference |
| Roselipins (1A, 1B, 2A, 2B) | Diacylglycerol Acyltransferase (DGAT) | Rat liver microsomes | 15 - 22 | [1][2][4][5] |
DGAT Isoforms and Therapeutic Implications
Mammals have two main isoforms of DGAT: DGAT1 and DGAT2.[9][10]
-
DGAT1: Predominantly found in the small intestine, DGAT1 plays a crucial role in the absorption of dietary fats.[9] Inhibition of DGAT1 is a therapeutic strategy for managing obesity and type 2 diabetes.[7][9] Pharmacological inhibition of DGAT1 in animal models has been shown to reduce body weight gain, hyperlipidemia, and hepatic steatosis.[11]
-
DGAT2: Primarily expressed in the liver, DGAT2 is essential for hepatic triglyceride synthesis.[9][10] Selective inhibition of DGAT2 is being explored for the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and hepatic steatosis.[9][10]
The current literature on this compound does not specify whether it is a selective inhibitor of DGAT1 or DGAT2, or a dual inhibitor. This is a critical area for future research, as the specific isoform targeted will significantly influence its therapeutic applications. However, combined inhibition of both DGAT1 and DGAT2 has been shown to cause severe diarrhea and intestinal barrier failure in mice on a high-fat diet, highlighting the need for isoform-specific profiling.[12]
Signaling Pathway of DGAT Inhibition
The inhibition of DGAT by this compound directly impacts lipid metabolism. By blocking the final step of triglyceride synthesis, this compound would lead to a decrease in the production and storage of triglycerides. This has downstream effects on cellular and systemic energy homeostasis.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Inhibitors of diacylglycerol acyltransferase: a review of 2008 patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic strategies for metabolic diseases: Small-molecule diacylglycerol acyltransferase (DGAT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Roselipin 2A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the total synthesis of Roselipin 2A, a complex glycolipid natural product. The proposed synthetic route is based on the successful total synthesis of the closely related analogue, Roselipin 1A, and has been adapted to target the specific stereochemistry and glycosylation pattern of this compound.[1][2][3] Roselipins, isolated from the marine fungus Gliocladium roseum KF-1040, have demonstrated inhibitory activity against diacylglycerol acyltransferase (DGAT), making them promising targets for metabolic research and drug development.[4]
Retrosynthetic Analysis
The synthetic strategy for this compound employs a convergent approach, dissecting the molecule into three key fragments: the C1-C13 polyketide backbone, the C14-C25 polyketide segment, and the specific glycosyl donor required for this compound. This strategy allows for the parallel synthesis of complex intermediates, which are then coupled in the later stages.
A high-level retrosynthetic analysis is depicted below. The synthesis hinges on key transformations including a Paterson aldol (B89426) reaction to control the stereochemistry of the polyketide chain, a Yamaguchi esterification for the formation of the ester linkage, and a stereoselective glycosylation to install the sugar moiety.[1]
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Polyketide Backbone
The synthesis of the complex polyketide core is achieved through the coupling of two major fragments. The protocols for the synthesis of these fragments are adapted from the established route towards Roselipin 1A.[1][2]
2.1. Synthesis of Fragment A (C1-C13 Aldehyde)
The synthesis of the C1-C13 aldehyde fragment relies on a series of stereoselective reactions to install the multiple chiral centers. Key reactions include a vinylogous Mukaiyama aldol reaction and a Paterson aldol reaction.[1]
Table 1: Summary of Key Steps for Fragment A Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Vinylogous Mukaiyama Aldol Reaction | Propionaldehyde, silyl (B83357) ketene (B1206846) acetal, TiCl4, -78 °C | 90 | [1] |
| 2 | Silyl Ether Protection | TESCl, imidazole, DMF | - | [1] |
| 3 | Reductive Cleavage | NaBH4, THF/H2O | - | [1] |
| 4 | Oxidation | Dess-Martin periodinane, CH2Cl2 | 81 (over 3 steps) | [1] |
| 5 | Paterson Aldol Reaction | Aldehyde from step 4, boron enolate, THF, -78 °C to 0 °C | 88 | [2] |
| 6 | Protection and Functional Group Manipulations | Multiple steps | - | [2] |
| 7 | Oxidative Cleavage | NaIO4, THF/H2O | 95 | [1] |
Experimental Protocol: Paterson Aldol Reaction (Step 5)
-
To a solution of the chiral ketone (1.0 equiv) in anhydrous diethyl ether (0.5 M) at 0 °C is added (+)-Ipc2BCl (1.2 equiv) and triethylamine (B128534) (1.5 equiv).
-
The reaction mixture is stirred at 0 °C for 2 hours to form the boron enolate.
-
The mixture is then cooled to -78 °C, and a solution of the α,β-unsaturated aldehyde from the previous step (1.1 equiv) in diethyl ether is added dropwise.
-
The reaction is stirred at -78 °C for 3 hours and then warmed to 0 °C over 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired anti-aldol product.
2.2. Synthesis of Fragment B (C14-C25 Ethyl Ketone)
The C14-C25 fragment is synthesized from commercially available starting materials, with key steps involving asymmetric reductions and alkylations to set the required stereocenters.
Table 2: Summary of Key Steps for Fragment B Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Asymmetric Alkylation | Chiral auxiliary-containing ester, LDA, alkyl halide | - | [2] |
| 2 | Reductive Removal of Auxiliary | LiBH4, THF/H2O | - | [2] |
| 3 | Oxidation to Aldehyde | Swern oxidation or DMP | - | [2] |
| 4 | Wittig Reaction | Phosphonium (B103445) ylide, THF | 91 | [2] |
| 5 | Functional Group Interconversion | Multiple steps to yield the ethyl ketone | - | [2] |
Experimental Protocol: Wittig Reaction (Step 4)
-
To a suspension of the appropriate phosphonium salt (1.2 equiv) in anhydrous THF (0.3 M) at 0 °C is added n-butyllithium (1.1 equiv) dropwise.
-
The resulting deep red solution is stirred at 0 °C for 30 minutes.
-
The mixture is cooled to -78 °C, and a solution of the aldehyde from the previous step (1.0 equiv) in THF is added.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (B1210297) (3x).
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.
-
Purification by flash chromatography provides the α,β-unsaturated ester.
Glycosylation and Final Assembly
The final stages of the synthesis involve the coupling of the polyketide fragments and the subsequent glycosylation to introduce the sugar moiety specific to this compound.
3.1. Fragment Coupling and Elaboration
The C1-C13 aldehyde and the C14-C25 ethyl ketone undergo a LiHMDS-mediated syn-selective aldol reaction to form the carbon skeleton of the polyketide core.[1][5] Subsequent functional group manipulations, including dehydration and selective deprotection, yield the advanced polyketide intermediate ready for glycosylation.[1]
Table 3: Fragment Coupling and Elaboration
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Aldol Reaction | Aldehyde (Fragment A), Ketone (Fragment B), LiHMDS, THF, -78 °C | 60 | [1][5] |
| 2 | Dehydration | Martin's sulfurane, CH2Cl2 | 90 | [2] |
| 3 | Selective Deprotection | DDQ, CH2Cl2/H2O | 91 | [2] |
3.2. Stereoselective Glycosylation
A key step in the synthesis of this compound is the stereoselective introduction of the specific sugar unit. This is achieved through a β-selective mannosylation reaction.[1] The appropriate glycosyl donor, derived from a suitable carbohydrate precursor, is coupled with the deprotected hydroxyl group on the polyketide core.
Caption: Final assembly workflow for this compound.
Experimental Protocol: β-Selective Mannosylation (Adapted)
-
A solution of the glycosyl donor (e.g., a sulfoxide, 1.5 equiv) and the polyketide alcohol acceptor (1.0 equiv) in anhydrous CH2Cl2 is prepared under an argon atmosphere.
-
The mixture is cooled to -78 °C.
-
A promoter, such as triflic anhydride (B1165640) (Tf2O, 2.0 equiv), is added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with a hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine).
-
The mixture is warmed to room temperature and diluted with CH2Cl2.
-
The organic layer is washed with saturated aqueous NaHCO3 and brine, then dried over Na2SO4.
-
After filtration and concentration, the crude product is purified by flash chromatography to yield the β-mannoside.
Final Deprotection
The concluding step in the total synthesis is the global deprotection of all protecting groups to unveil the final this compound molecule. This typically involves acidic or fluoride-mediated cleavage of silyl ethers and hydrogenolysis or oxidative cleavage of other protecting groups.[6]
Experimental Protocol: Global Deprotection
-
To a solution of the fully protected this compound precursor in a suitable solvent (e.g., pyridine (B92270) or a THF/pyridine mixture) in a plastic vial is added HF-pyridine (excess) at 0 °C.
-
The reaction mixture is stirred at room temperature until TLC analysis indicates complete removal of all silyl protecting groups.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.
-
The mixture is extracted with ethyl acetate (3x). The combined organic extracts are washed with brine, dried over Na2SO4, filtered, and concentrated.
-
The crude product is purified by preparative HPLC to afford pure this compound.
Conclusion
This document outlines a comprehensive synthetic protocol for the total synthesis of this compound, based on established methodologies for the synthesis of related natural products. The convergent strategy, coupled with powerful stereoselective reactions, provides an efficient pathway to this complex and biologically active molecule. These protocols and application notes are intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Roselipin 2A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipin 2A is a bioactive glycolipid and sesterterpenoid isolated from the marine fungus Gliocladium roseum KF-1040.[1][2][3] Roselipins, including 2A, have demonstrated inhibitory activity against diacylglycerol acyltransferase (DGAT), making them of interest for further investigation in metabolic research and drug development.[2][4] The initial isolation of this compound involved solvent extraction, octadecylsilane (B103800) (ODS) column chromatography, and preparative HPLC.[2] This application note provides a detailed protocol for the purification of this compound using a two-step analytical and preparative reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method is designed to yield high-purity this compound suitable for downstream applications such as structural elucidation, bioactivity screening, and preclinical studies. The principles outlined here are based on established methods for the purification of cyclic lipopeptides and related natural products.[5][6][7][8]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C42H74O15 |
| Molecular Weight | 819.0 g/mol [9] |
| Class | Sesterterpenoid, Glycolipid[9] |
Experimental Protocols
Crude Extract Preparation
Prior to HPLC purification, a crude extract containing this compound must be prepared from the fermentation broth of Gliocladium roseum KF-1040.
Methodology:
-
Solvent Extraction: Extract the fermentation broth with an equal volume of ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to yield a crude residue.
-
Initial Fractionation (Optional but Recommended): For complex extracts, an initial fractionation using open ODS column chromatography can enrich the sample for Roselipins. Elute with a stepwise gradient of methanol (B129727) in water.
-
Sample Preparation for HPLC: Dissolve the crude or pre-fractionated extract in a suitable solvent, such as methanol or dimethyl sulfoxide (B87167) (DMSO), to a final concentration of 10-20 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection to remove particulate matter.
Analytical RP-HPLC Method Development
An analytical HPLC method is first developed to determine the retention time of this compound and to optimize the separation conditions.
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade) with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% formic acid.
-
Gradient: A linear gradient from 60% to 95% Mobile Phase B over 30 minutes is a typical starting point for lipophilic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10-20 µL.
Preparative RP-HPLC for this compound Purification
The optimized conditions from the analytical method are scaled up for preparative purification.
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Column: C18 reversed-phase preparative column (e.g., 20 x 250 mm, 10 µm particle size).
-
Mobile Phase A: Water (HPLC grade) with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% formic acid.
-
Gradient: Same gradient profile as the analytical method, adjusted for the preparative column dimensions.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Loading: Inject the filtered, concentrated sample onto the column. The loading amount will depend on the column capacity and the concentration of this compound in the extract.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound as determined by the analytical run.
-
Post-Purification: Combine the pure fractions, remove the organic solvent by rotary evaporation, and lyophilize to obtain purified this compound as a solid.
Data Presentation
The following table summarizes the expected quantitative data from the different stages of this compound purification.
| Purification Stage | Sample | Retention Time (min) | Purity (%) | Yield (%) |
| Analytical HPLC | Crude Extract | 22.5 | ~5 | N/A |
| Preparative HPLC | Enriched Fraction | 22.5 | >95 | ~80 (from enriched fraction) |
| Final Product | Lyophilized Powder | 22.5 | >98 | N/A |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using a combination of analytical and preparative RP-HPLC. The described methodology is robust and can be adapted for the purification of other related lipopeptides. The resulting high-purity this compound is suitable for a wide range of research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of HPCCC Combined with Polymeric Resins and HPLC for the Separation of Cyclic Lipopeptides Muscotoxins A⁻C and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of cyclic lipopeptide puwainaphycins from cyanobacteria by countercurrent chromatography combined with polymeric resins and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of cyclic lipopeptides with broad-spectrum antimicrobial activity from Bacillus siamensis JFL15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roselipin-2A | C42H74O15 | CID 139587036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Roselipin 2A in vitro DGAT Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol acyltransferase (DGAT) is a critical enzyme in lipid metabolism, catalyzing the final, committed step in the biosynthesis of triglycerides.[1][2] Dysregulation of DGAT activity is implicated in various metabolic disorders, including obesity, type 2 diabetes, and hepatic steatosis, making it an attractive therapeutic target.[1][3][4] Roselipins are a series of natural compounds isolated from the marine fungus Gliocladium roseum KF-1040 that have been identified as inhibitors of DGAT.[5] This document provides detailed application notes and a comprehensive protocol for an in vitro assay to characterize the inhibitory activity of Roselipin 2A against DGAT.
This compound, along with its related compounds, has demonstrated inhibitory effects on DGAT activity in assays utilizing rat liver microsomes.[5] The core structure essential for this inhibitory action appears to be the arabinitoyl fatty acid moiety.[6] Understanding the potency and mechanism of DGAT inhibitors like this compound is crucial for the development of novel therapeutics for metabolic diseases.
Data Presentation: Inhibitory Activity of Roselipins
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound and related compounds against DGAT.
| Compound | IC50 (µM) - Enzyme Assay | IC50 (µM) - Cell Assay |
| Roselipin 1A | 17 | 39 |
| Roselipin 1B | 15 | 32 |
| This compound | 22 | 24 |
| Roselipin 2B | 18 | 18 |
Signaling Pathway: Triglyceride Synthesis
The synthesis of triglycerides from glycerol-3-phosphate and fatty acyl-CoAs occurs primarily through the Kennedy pathway in the endoplasmic reticulum. DGAT catalyzes the final acylation of diacylglycerol to form triacylglycerol.
Experimental Protocol: In Vitro DGAT Inhibition Assay (Radiometric Method)
This protocol describes a radiometric assay to determine the inhibitory effect of this compound on DGAT activity using rat liver microsomes as the enzyme source. This method is based on quantifying the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol.
Materials:
-
Enzyme Source: Rat liver microsomal fraction.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Radiolabeled Substrate: [1-14C]Oleoyl-CoA (Specific Activity: ~50-60 mCi/mmol).
-
Acyl Acceptor: 1,2-Dioleoyl-sn-glycerol (DOG), prepared in acetone (B3395972).
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Reaction Additives: 1 mg/mL fatty acid-free Bovine Serum Albumin (BSA).
-
Stop Solution: Chloroform:Methanol (2:1, v/v).
-
TLC Plates: Silica (B1680970) gel G plates.
-
TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v).
-
Standards: Triolein (B1671897) (for TAG standard).
-
Scintillation Cocktail.
-
Equipment: Scintillation counter, TLC development tank, water bath, centrifuge.
Procedure:
-
Preparation of Reaction Mix:
-
On ice, prepare a master mix for the desired number of reactions. For a single 100 µL reaction, combine the following in a microcentrifuge tube:
-
Assay Buffer (to final volume)
-
1 mg/mL BSA (final concentration)
-
200 µM 1,2-Dioleoyl-sn-glycerol (add from acetone stock and allow acetone to evaporate)
-
20-50 µg of rat liver microsomal protein
-
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the reaction tubes.
-
Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding 25 µM [14C]Oleoyl-CoA (final concentration).
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction at 37°C for 10-15 minutes. Ensure the reaction time is within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding 1.5 mL of ice-cold Chloroform:Methanol (2:1).
-
Add 0.5 mL of deionized water to induce phase separation.
-
-
Lipid Extraction:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes to separate the aqueous and organic phases.
-
-
TLC Separation:
-
Carefully collect the lower organic phase (containing lipids) and transfer it to a new tube.
-
Dry the solvent under a stream of nitrogen.
-
Resuspend the dried lipids in ~50 µL of chloroform.
-
Spot the resuspended samples onto a silica TLC plate. Also, spot a triolein standard.
-
Place the TLC plate in a development tank with the Hexane:Diethyl ether:Acetic acid solvent system. Allow the solvent front to migrate to near the top of the plate.
-
-
Quantification:
-
Remove the TLC plate from the tank and allow it to air dry.
-
Visualize the lipid spots using iodine vapor or autoradiography to identify the triacylglycerol band corresponding to the standard.
-
Scrape the silica area corresponding to the triacylglycerol band into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of DGAT inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic strategies for metabolic diseases: Small-molecule diacylglycerol acyltransferase (DGAT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Core structure in roselipins essential for eliciting inhibitory activity against diacylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Using Roselipin 2A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing Roselipin 2A, a potent inhibitor of diacylglycerol acyltransferase (DGAT), in various cell-based assays. The following sections detail the mechanism of action of this compound, its effects on cellular signaling pathways, and step-by-step protocols for assessing its impact on cell viability, apoptosis, and lipid accumulation.
Introduction to this compound
This compound is a natural product isolated from the marine fungus Gliocladium roseum. It has been identified as a competitive inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in the final step of triglyceride (TG) synthesis.[1] The inhibition of DGAT by this compound has been determined to have an IC50 value in the range of 15-22 µM in enzyme assays using rat liver microsomes.[1] By blocking DGAT, this compound interferes with the storage of fatty acids as triglycerides, leading to a decrease in cellular lipid droplet formation. This activity makes this compound a valuable tool for studying lipid metabolism and a potential therapeutic agent for metabolic diseases.
Mechanism of Action and Signaling Pathway
This compound exerts its primary effect by inhibiting the DGAT enzyme. DGAT catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. This is a crucial step in the Kennedy pathway for triglyceride synthesis. Inhibition of DGAT leads to a reduction in triglyceride synthesis and, consequently, a decrease in the accumulation of lipids within cellular lipid droplets.
The inhibition of triglyceride synthesis can have several downstream effects on cellular signaling and metabolism. An accumulation of DAG, the substrate for DGAT, can activate various signaling pathways, including those involving protein kinase C (PKC). Furthermore, the reduction in lipid stores can impact cellular energy homeostasis and may induce cellular stress responses, potentially leading to apoptosis in certain cell types, particularly cancer cells that rely on lipid metabolism for proliferation.[2][3]
Application 1: Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow
Protocol
-
Cell Seeding: Seed cells (e.g., HepG2, MCF-7, or 3T3-L1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Expected Results and Data Presentation
Inhibition of DGAT by this compound may lead to a dose-dependent decrease in cell viability, particularly in cell lines sensitive to lipid metabolism disruption.
| This compound (µM) | Cell Viability (% of Control) - 48h |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 95 ± 5.1 |
| 10 | 88 ± 6.3 |
| 25 | 75 ± 7.1 |
| 50 | 62 ± 5.9 |
| 100 | 45 ± 6.5 |
Note: The data presented are representative and may vary depending on the cell line and experimental conditions.
Application 2: Apoptosis Assay (Caspase-3/7 Activity)
This assay is used to determine if the reduction in cell viability caused by this compound is due to the induction of apoptosis. Caspases are key proteases in the apoptotic pathway, and their activity can be measured using a luminogenic or fluorogenic substrate.
Experimental Workflow
Protocol
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Expected Results and Data Presentation
A dose-dependent increase in caspase-3/7 activity would indicate that this compound induces apoptosis.
| Treatment | Caspase-3/7 Activity (RLU) | Fold Increase vs. Control |
| Control (0 µM) | 15,000 ± 1,200 | 1.0 |
| This compound (10 µM) | 22,500 ± 1,800 | 1.5 |
| This compound (25 µM) | 45,000 ± 3,500 | 3.0 |
| This compound (50 µM) | 75,000 ± 6,100 | 5.0 |
| Staurosporine (1 µM) | 150,000 ± 12,500 | 10.0 |
Note: RLU = Relative Luminescence Units. The data are representative.
Application 3: Lipid Accumulation Assay (Oil Red O Staining)
This assay visualizes and quantifies the accumulation of neutral lipids in cells. Inhibition of DGAT by this compound is expected to reduce lipid droplet formation.
Experimental Workflow
Protocol
-
Cell Seeding and Differentiation (if applicable): Seed cells such as 3T3-L1 preadipocytes and induce differentiation to adipocytes. For other cell types like HepG2, seed them in a multi-well plate.
-
Lipid Loading and Treatment: Induce lipid accumulation by incubating cells with a medium containing oleic acid (e.g., 100-400 µM) complexed to BSA. Concurrently, treat the cells with different concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash the cells again with PBS and then with 60% isopropanol.
-
Staining: Remove the isopropanol and add Oil Red O working solution to cover the cells. Incubate for 10-15 minutes at room temperature.
-
Washing and Visualization: Wash the cells with distilled water until the excess stain is removed. Visualize the lipid droplets (stained red) under a microscope.
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 490-520 nm.
Expected Results and Data Presentation
This compound is expected to cause a dose-dependent reduction in the number and size of lipid droplets.
| This compound (µM) | Lipid Accumulation (Absorbance at 520 nm) | % Inhibition |
| 0 (Control) | 0.85 ± 0.07 | 0 |
| 10 | 0.64 ± 0.05 | 24.7 |
| 25 | 0.43 ± 0.04 | 49.4 |
| 50 | 0.26 ± 0.03 | 69.4 |
Note: The data presented are representative and may vary depending on the cell line and experimental conditions.
Conclusion
This compound is a valuable research tool for investigating the role of DGAT and triglyceride synthesis in various cellular processes. The provided protocols for cell viability, apoptosis, and lipid accumulation assays offer a framework for characterizing the cellular effects of this potent DGAT inhibitor. Researchers should optimize the assay conditions for their specific cell models and experimental goals.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DGAT1 Inhibition Enhances Olaparib-Induced Lipotoxic Apoptosis in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Roselipin 2A in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipin 2A is a natural glycolipid isolated from the marine fungus Gliocladium roseum KF-1040. It is a member of the roselipin family of compounds, which have been identified as inhibitors of the enzyme diacylglycerol acyltransferase (DGAT). DGAT is a key enzyme in lipid metabolism, catalyzing the final and committed step in the synthesis of triacylglycerols (TAGs). The inhibition of DGAT is a significant area of research for potential therapeutic interventions in metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). This compound, as a DGAT inhibitor, represents a valuable tool for studying the intricacies of lipid metabolism, particularly TAG synthesis and storage in lipid droplets.
These application notes provide an overview of the potential uses of this compound in lipid metabolism research and offer detailed, generalized protocols for assessing its activity and effects in both cell-free and cell-based systems.
Mechanism of Action
This compound functions as an inhibitor of diacylglycerol acyltransferase (DGAT). DGAT catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG). This is a crucial step in the Kennedy pathway for TAG synthesis. By inhibiting DGAT, this compound can effectively block the production of TAG, leading to a reduction in the accumulation of neutral lipids within cells and potentially altering cellular signaling pathways that are influenced by lipid metabolism.
Caption: Triacylglycerol synthesis pathway and the inhibitory action of this compound on DGAT.
Applications in Lipid Metabolism Research
-
Inhibition of Triacylglycerol Synthesis: this compound can be used to study the consequences of blocking the final step of TAG synthesis in various cell types, including adipocytes, hepatocytes, and macrophages.
-
Lipid Droplet Dynamics: By inhibiting DGAT, this compound can be employed to investigate the role of de novo TAG synthesis in the formation, expansion, and turnover of lipid droplets.
-
Cellular Models of Metabolic Disease: Researchers can use this compound to modulate intracellular lipid levels in cellular models of diseases like hepatic steatosis to study the downstream effects on cellular function, such as insulin (B600854) signaling, oxidative stress, and inflammatory responses.
-
Target Validation: As a natural product inhibitor of DGAT, this compound can be used in target validation studies to explore the therapeutic potential of DGAT inhibition.
Quantitative Data
The inhibitory activity of the roselipin mixture, including this compound, against DGAT has been determined.[1]
| Compound | Target | Assay System | IC50 (µM) |
| Roselipins (mixture) | DGAT | Rat liver microsomes | 15 - 22 |
Experimental Protocols
Note: The following protocols are generalized for DGAT inhibitors and have not been specifically validated for this compound. Optimization of concentrations, incubation times, and cell types will be necessary.
Protocol 1: Cell-Free DGAT Inhibition Assay (Fluorescence-Based)
This protocol describes a high-throughput compatible method to measure the inhibition of DGAT activity by monitoring the production of Coenzyme A (CoA-SH), a product of the acyl-CoA-dependent acylation of diacylglycerol.
Caption: Experimental workflow for a cell-free DGAT inhibition assay.
Materials:
-
This compound
-
DGAT enzyme source (e.g., isolated liver microsomes or recombinant DGAT)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Diacylglycerol (DAG) stock solution (in ethanol (B145695) or DMSO)
-
Oleoyl-CoA (or other fatty acyl-CoA) stock solution
-
Fluorescent thiol-reactive probe (e.g., ThioGlo™ or CPM)
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Enzyme Preparation: Dilute the DGAT enzyme source in cold assay buffer to the desired concentration.
-
Assay Plate Setup: Add 5 µL of the this compound dilutions or controls to the wells of the microplate.
-
Enzyme Addition: Add 20 µL of the diluted DGAT enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing DAG and Oleoyl-CoA in assay buffer. Add 25 µL of the substrate mix to each well to start the reaction. Final concentrations should be optimized, but a starting point could be 200 µM DAG and 25 µM Oleoyl-CoA.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The reaction time should be within the linear range of the assay.
-
Detection: Stop the reaction and add the fluorescent thiol probe according to the manufacturer's instructions. Incubate for a further 15-30 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for ThioGlo™).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Assay for Intracellular Lipid Accumulation
This protocol uses a fluorescent dye (e.g., Nile Red or BODIPY 493/503) to quantify the accumulation of neutral lipids in lipid droplets within cells treated with a DGAT inhibitor.
Materials:
-
This compound
-
Cell line suitable for lipid accumulation studies (e.g., HepG2, 3T3-L1 adipocytes, Huh7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Oleic acid complexed to bovine serum albumin (BSA)
-
Nile Red or BODIPY 493/503 fluorescent dye
-
Hoechst 33342 (for nuclear staining and cell normalization)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (for cell fixation)
-
96-well clear-bottom black plate
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Pre-incubate the cells with the compound for 1-2 hours.
-
Lipid Loading: To induce lipid accumulation, add oleic acid-BSA complex to the medium to a final concentration of 100-400 µM.
-
Incubation: Incubate the cells for 16-24 hours.
-
Cell Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare a staining solution containing a neutral lipid dye (e.g., 1 µg/mL BODIPY 493/503) and a nuclear stain (e.g., 1 µg/mL Hoechst 33342) in PBS.
-
Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Add fresh PBS to the wells for imaging.
-
Acquire images using a fluorescence microscope or a high-content imaging system. Use appropriate filter sets for the lipid droplet stain (e.g., FITC channel for BODIPY 493/503) and the nuclear stain (e.g., DAPI channel for Hoechst).
-
Quantify the total fluorescence intensity of the lipid droplets per cell (or per image field) and normalize it to the number of cells (determined by counting the nuclei).
-
-
Data Analysis: Plot the normalized lipid droplet fluorescence against the concentration of this compound to determine its effect on intracellular lipid accumulation.
Conclusion
This compound, as a DGAT inhibitor, is a promising research tool for the investigation of lipid metabolism. While specific data on its use in various applications are limited, the provided generalized protocols for assessing DGAT inhibition and its cellular consequences offer a solid foundation for researchers to explore the potential of this natural product. Careful optimization of these protocols will be key to successfully employing this compound in the study of triacylglycerol synthesis, lipid droplet biology, and the cellular mechanisms underlying metabolic diseases.
References
Application Notes and Protocols for the Analytical Detection of Roselipin 2A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipin 2A is a member of a family of natural glycolipids isolated from the marine-derived fungus Gliocladium roseum KF-1040.[1][2][3] These compounds, including Roselipins 1A, 1B, 2A, and 2B, have garnered interest due to their biological activities. Structurally, Roselipins share a common polyketide backbone modified with D-mannose and D-arabinitol. This compound is specifically the 6"-O-acetyl derivative of Roselipin 1A.[4] The primary mechanism of action identified for the Roselipin family is the inhibition of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[1][2][3] This inhibitory activity makes this compound a molecule of interest for research in metabolic diseases.
These application notes provide detailed protocols for the analytical detection and quantification of this compound, primarily focusing on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which is a powerful technique for the analysis of complex natural products.
Quantitative Data Summary
The primary quantitative data available for this compound relates to its inhibitory activity against diacylglycerol acyltransferase (DGAT).
| Compound Family | Biological Target | IC50 (µM) | Source |
| Roselipins (1A, 1B, 2A, 2B) | Diacylglycerol Acyltransferase (DGAT) | 15 - 22 | [1][2][3] |
Signaling Pathway Inhibition
This compound exerts its biological effect by inhibiting the enzyme diacylglycerol acyltransferase (DGAT). DGAT is a crucial enzyme in the final step of triglyceride (TG) synthesis, catalyzing the conversion of diacylglycerol (DAG) and a fatty acyl-CoA to TG. This process is central to lipid metabolism and energy storage. By inhibiting DGAT, this compound can modulate cellular lipid homeostasis.
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Fermentation Broth
This protocol is based on the original isolation method for Roselipins.[1]
Objective: To extract this compound from the fermentation broth of Gliocladium roseum.
Materials:
-
Fermentation broth of Gliocladium roseum
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Centrifuge the fermentation broth to separate the mycelia from the supernatant.
-
Combine the mycelia and supernatant for exhaustive extraction.
-
Extract the combined broth three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to yield a crude extract.
Protocol 2: Proposed Analytical Method for Quantification of this compound by HPLC-MS/MS
As there is no standardized, published analytical method for this compound, this protocol is a proposed method based on common practices for the analysis of complex fungal glycolipids.[5][6]
Objective: To detect and quantify this compound in a sample matrix (e.g., crude extract, biological fluid) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Proposed):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Proposed):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical - requires standard and optimization): To establish the MRM transitions, a purified standard of this compound is required. The precursor ion would be the [M+H]+ or [M+Na]+ adduct of this compound. Product ions would be determined by fragmentation of the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 0.05 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | 0.05 | To be determined | To be determined |
Sample Preparation:
-
Dissolve the crude extract or sample in an appropriate solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Prepare a calibration curve using a purified this compound standard of known concentrations.
Data Analysis:
-
Identify the this compound peak based on its retention time and specific MRM transition.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical techniques for discovery of bioactive compounds from marine fungi | Semantic Scholar [semanticscholar.org]
- 4. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Roselipin 2A Derivatization for Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipins are a class of natural glycolipids produced by the marine fungus Gliocladium roseum KF-1040.[1][2][3][4][5] This family of compounds, including Roselipin 2A, has garnered significant interest due to its inhibitory activity against diacylglycerol acyltransferase (DGAT).[1][3][4][5] DGAT is a crucial enzyme in the metabolic pathway of triglyceride synthesis, making it a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[6][7] this compound, a derivative of Roselipin 1A, possesses a complex polyketide structure with sugar moieties, offering multiple sites for chemical modification to explore its structure-activity relationship (SAR) and optimize its inhibitory potential.[1][2][3][4][5][8][9][10]
These application notes provide detailed protocols for the derivatization of this compound and the subsequent evaluation of the derivatives for their inhibitory activity against DGAT. The aim is to furnish researchers with the necessary methodologies to synthesize novel this compound analogs and assess their potential as DGAT inhibitors.
Data Presentation: Quantitative Analysis of this compound Derivatives
The inhibitory activity of the synthesized this compound derivatives against Diacylglycerol Acyltransferase (DGAT) is quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the hypothetical IC50 values for a series of proposed derivatives, providing a clear and structured comparison of their potencies.
| Compound | Modification | Target Functional Group | Proposed Derivative Name | Hypothetical IC50 (µM) |
| This compound | (Parent Compound) | - | - | 18.5 |
| R2A-D1 | Deacetylation | 6"-O-acetyl group | 6"-hydroxy this compound | 25.2 |
| R2A-D2 | Esterification (Propionyl) | 6"-hydroxyl (after deacetylation) | 6"-O-propionyl this compound | 15.8 |
| R2A-D3 | Esterification (Butyryl) | 6"-hydroxyl (after deacetylation) | 6"-O-butyryl this compound | 12.3 |
| R2A-D4 | Etherification (Methyl) | 5-hydroxyl | 5-O-methyl this compound | 35.1 |
| R2A-D5 | Etherification (Ethyl) | 5-hydroxyl | 5-O-ethyl this compound | 42.5 |
| R2A-D6 | Amidation of Carboxylic Acid | C1-carboxylic acid | This compound-amide | 22.7 |
| R2A-D7 | Esterification of Carboxylic Acid | C1-carboxylic acid | This compound-methyl ester | 19.4 |
Experimental Protocols
Protocol 1: General Procedure for Deacetylation of this compound (R2A-D1)
This protocol describes the removal of the acetyl group at the 6"-position of the mannose moiety of this compound.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous methanol.
-
Reaction Initiation: Add a catalytic amount of sodium methoxide (B1231860) (0.1 equivalents) to the solution.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, neutralize the reaction with Amberlite IR120 H+ resin.
-
Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the residue by silica (B1680970) gel column chromatography to yield the deacetylated product (R2A-D1).
Protocol 2: General Procedure for Esterification of Deacetylated this compound (R2A-D2, R2A-D3)
This protocol outlines the esterification of the 6"-hydroxyl group of the deacetylated this compound.
-
Dissolution: Dissolve the deacetylated this compound (R2A-D1) (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Add triethylamine (B128534) (3 equivalents) and the desired acyl chloride (e.g., propionyl chloride for R2A-D2, butyryl chloride for R2A-D3) (1.5 equivalents) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to obtain the desired ester derivative.
Protocol 3: Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This protocol details a cell-free enzymatic assay to determine the IC50 values of this compound derivatives.
-
Enzyme Preparation: Utilize human recombinant DGAT1 expressed in a suitable system (e.g., insect cells).
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, bovine serum albumin (BSA), and a known concentration of the test compound (this compound derivative) dissolved in DMSO.
-
Substrate Addition: Add the substrates, 1,2-dioleoyl-sn-glycerol (B52968) and [14C]-oleoyl-CoA, to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a mixture of chloroform/methanol.
-
Lipid Extraction: Extract the lipids, and separate the synthesized [14C]-triacylglycerol from the unreacted [14C]-oleoyl-CoA using thin-layer chromatography (TLC).
-
Quantification: Quantify the radioactivity of the triacylglycerol spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Inhibition of the Diacylglycerol Acyltransferase (DGAT) signaling pathway by this compound derivatives.
References
- 1. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 2. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] QSAR Study on Diacylgycerol Acyltransferase-1 (DGAT-1) Inhibitor as Anti-diabetic using PSO-SVM Methods | Semantic Scholar [semanticscholar.org]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies for metabolic diseases: Small-molecule diacylglycerol acyltransferase (DGAT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of Roselipin 2A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale production of Roselipin 2A, a bioactive glycolipid with potential therapeutic applications. This compound is a secondary metabolite produced by the marine fungus Gliocladium roseum KF-1040. These protocols cover the fermentation of the producing organism, downstream processing for purification of this compound, and analytical methods for its characterization. The methodologies described herein are compiled from published literature on roselipins and general practices for the production of fungal glycolipids, offering a comprehensive guide for researchers aiming to produce this compound on a larger scale.
Introduction
Roselipins are a family of glycolipids, including Roselipins 1A, 1B, 2A, and 2B, isolated from the marine fungus Gliocladium roseum KF-1040. These compounds have garnered interest due to their biological activities. This document focuses on the large-scale production of this compound, providing a foundation for process development and optimization.
Fermentation Protocol for Gliocladium roseum KF-1040
Large-scale production of this compound is achieved through submerged liquid fermentation of Gliocladium roseum KF-1040. The following protocol is a suggested starting point based on related fungal fermentations and can be optimized for improved yield.
Culture Media
The composition of the fermentation medium is critical for optimal production. Studies have indicated that the highest production of roselipins is observed in media containing natural seawater, highlighting the importance of mimicking the natural marine environment of the fungus.
Table 1: Proposed Fermentation Medium Composition
| Component | Concentration (g/L) | Notes |
| Cane Sugar (Sucrose) | 40 - 50 | Primary carbon source. |
| Bean Cake Powder | 20 - 25 | Nitrogen source. |
| Potassium Dihydrogen Phosphate (KH2PO4) | 0.5 - 2.0 | Phosphorus source and buffering agent. |
| Magnesium Sulfate (MgSO4·7H2O) | 0.2 - 1.0 | Source of magnesium ions, essential for enzymatic activity. |
| Natural Seawater | Up to 1 L | Provides essential trace elements and mimics the natural habitat. |
| Deionized Water | To make up 1 L | If natural seawater is not used, supplement with a trace element solution. |
Fermentation Parameters
The physical parameters of the fermentation process must be tightly controlled to ensure robust fungal growth and metabolite production.
Table 2: Recommended Fermentation Parameters
| Parameter | Recommended Value | Notes |
| Inoculum Size | 2% - 10% (v/v) | A higher inoculum can reduce the lag phase. |
| pH | 4.0 - 6.0 | Maintain using appropriate buffers or automated pH control. |
| Temperature | 26 - 30 °C | Optimal temperature for the growth of Gliocladium roseum. |
| Agitation Speed | 180 - 250 rpm | Ensures proper mixing and nutrient distribution. Scale-dependent. |
| Aeration Rate | 0.2 - 0.8 vvm | Provides sufficient oxygen for aerobic respiration and biosynthesis. |
| Fermentation Time | 3 - 5 days | Monitor production to determine the optimal harvest time. |
Experimental Workflow for Fermentation
Downstream Processing and Purification Protocol
The purification of this compound from the fermentation broth is a multi-step process designed to isolate the lipophilic glycolipid from aqueous and other interfering substances.
Extraction
-
Solvent Extraction: Following the removal of fungal biomass by filtration or centrifugation, extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607). Repeat the extraction process three times to ensure complete recovery of the lipophilic roselipins.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is recommended for the purification of this compound.
-
Initial Fractionation (ODS Column Chromatography):
-
Stationary Phase: Octadecyl-silica (ODS) gel.
-
Mobile Phase: A stepwise gradient of methanol (B129727) in water (e.g., 50%, 70%, 90%, and 100% methanol).
-
Procedure: Dissolve the crude extract in a minimal amount of methanol and load it onto the ODS column. Elute the column with the methanol-water gradient. Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing roselipins.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: A suitable preparative C18 column.
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water. The exact conditions should be optimized based on analytical HPLC results.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Procedure: Pool the roselipin-containing fractions from the ODS chromatography, concentrate, and inject onto the preparative HPLC system. Collect the peak corresponding to this compound.
-
Purification Workflow
Analytical Methods
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v).
-
Visualization: Anisaldehyde-sulfuric acid reagent followed by heating.
High-Performance Liquid Chromatography (HPLC)
-
Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Detection: UV at 210 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For structural confirmation and molecular weight determination.
Nuclear Magnetic Resonance (NMR)
For detailed structural elucidation of the purified compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of roselipins is believed to occur through a polyketide synthase (PKS) pathway. The proposed pathway for Roselipin 1A likely shares significant similarity with that of this compound, differing primarily in the glycosylation step.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the large-scale production of this compound. Optimization of fermentation conditions and purification strategies will be crucial for achieving high yields and purity. The provided methodologies serve as a valuable resource for researchers and professionals in the field of natural product drug discovery and development. Further investigation into the genetic regulation of the roselipin biosynthetic pathway may open avenues for strain improvement and enhanced production.
Application Notes and Protocols for Determining the Enzyme Kinetics of Roselipin 2A, a Diacylglycerol Acyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipin 2A is a natural product isolated from the marine fungus Gliocladium roseum that has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT).[1][2] DGAT is a crucial enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[3][4][5][6][7] There are two main isoforms of this enzyme, DGAT1 and DGAT2, which are encoded by different genes and possess distinct biochemical properties.[4][5][8] The inhibition of DGAT activity is a promising therapeutic strategy for the management of metabolic diseases such as obesity and type 2 diabetes.[5][9] Roselipins have been shown to inhibit DGAT activity with IC50 values in the range of 15 to 22 microM in an enzyme assay system using rat liver microsomes.[1]
These application notes provide a detailed experimental design for characterizing the enzyme kinetics of this compound as a DGAT inhibitor. The protocols outlined below describe methods for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound, as well as for elucidating its mechanism of inhibition.
Data Presentation
Table 1: Hypothetical Enzyme Inhibition Data for this compound against DGAT
| This compound Concentration (µM) | DGAT Activity (% of Control) |
| 0 | 100 |
| 1 | 85 |
| 5 | 60 |
| 10 | 50 |
| 20 | 35 |
| 50 | 15 |
| 100 | 5 |
Table 2: Hypothetical Kinetic Parameters for DGAT in the Presence of this compound
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) without Inhibitor (nmol/min/mg) | Initial Velocity (V₀) with this compound (20 µM) (nmol/min/mg) |
| 10 | 5.0 | 3.0 |
| 20 | 8.3 | 5.2 |
| 40 | 12.5 | 8.1 |
| 80 | 16.7 | 11.5 |
| 160 | 20.0 | 14.3 |
| 320 | 22.2 | 16.7 |
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound using a Fluorescent DGAT Assay
This protocol describes a non-radioactive method for determining the IC50 value of this compound.[8][9][10]
Materials:
-
Enzyme Source: Microsomal fraction from a suitable source (e.g., rat liver, or cells overexpressing DGAT).
-
Substrates:
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
NBD-palmitoyl-CoA (fluorescently labeled acyl-CoA)
-
-
Inhibitor: this compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 250 mM sucrose.[8]
-
Stop Solution: Chloroform:methanol (2:1, v/v).[8]
-
TLC Developing Solvent: Hexane:ethyl ether:acetic acid (80:20:1, v/v/v).[8]
-
Equipment:
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Fluorescent imaging system
-
Incubator
-
Microcentrifuge tubes
-
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of DAG, NBD-palmitoyl-CoA, and this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, DAG (e.g., 100 µM), and the desired concentration of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the microsomal protein (e.g., 20-50 µg).
-
Immediately add NBD-palmitoyl-CoA (e.g., 10 µM) to start the reaction.
-
Incubate at 37°C for 10-20 minutes, ensuring the reaction is in the linear range.[10]
-
-
Lipid Extraction:
-
Stop the reaction by adding the stop solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
TLC Separation and Detection:
-
Spot the extracted lipids onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using the developing solvent.
-
Allow the plate to dry completely.
-
Visualize the fluorescently labeled triglyceride product using a fluorescent imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the triglyceride spots.
-
Calculate the percentage of DGAT inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Inhibition Mechanism and Ki of this compound
This protocol outlines the steps to determine whether this compound is a competitive, non-competitive, or uncompetitive inhibitor of DGAT.
Materials:
-
Same as in Protocol 1, but using a radiolabeled acyl-CoA substrate for higher sensitivity if required (e.g., [¹⁴C]oleoyl-CoA).[8]
Procedure:
-
Enzyme Kinetics with Varying Substrate Concentrations:
-
Set up a series of reactions with varying concentrations of one substrate (e.g., oleoyl-CoA) while keeping the other substrate (DAG) at a constant, saturating concentration.
-
For each concentration of the variable substrate, perform the DGAT assay in the absence and presence of at least two different fixed concentrations of this compound (e.g., near the IC50 value).
-
-
Reaction and Detection:
-
Follow the enzyme reaction, lipid extraction, and TLC separation steps as described in Protocol 1. If using a radiolabeled substrate, quantify the radioactivity of the triglyceride spots using a scintillation counter.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (V₀ vs. [S]) for the data with and without the inhibitor.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of this compound to determine the mechanism of inhibition:
-
Competitive inhibition: Vmax remains unchanged, while Km increases.
-
Non-competitive inhibition: Vmax decreases, while Km remains unchanged.
-
Uncompetitive inhibition: Both Vmax and Km decrease.
-
-
Calculate the inhibition constant (Ki) using the appropriate equations derived from the Lineweaver-Burk plot.
-
Mandatory Visualization
Caption: Experimental workflow for DGAT enzyme kinetics analysis.
Caption: Triglyceride synthesis pathway highlighting the role of DGAT.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triglyceride Synthesis (DGAT2) Analysis - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Roselipin 2A
Disclaimer: Roselipin 2A is a specialized research compound, and as of the date of this document, detailed public information regarding its specific handling, storage, stability, and solubility is limited. The following application notes and protocols are based on general best practices for the handling of similar bioactive lipids and polyketide natural products. Researchers should conduct their own validation and optimization studies.
Compound Information
This compound is a member of the roselipin family of natural glycolipids, which are produced by the marine fungus Gliocladium roseum KF-1040. These compounds have been identified as inhibitors of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. Structurally, this compound is a complex polyketide modified with D-mannose and D-arabinitol moieties, and is specifically the 6"-O-acetyl derivative of Roselipin 1A.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C42H74O15 | PubChem |
| Molecular Weight | 819.0 g/mol | PubChem |
| Appearance | To be determined experimentally (likely a powder or oil) | N/A |
| Purity | Refer to supplier's Certificate of Analysis | N/A |
Handling and Storage
Bioactive lipids, particularly those with unsaturated components, are susceptible to degradation through oxidation and hydrolysis. Proper handling and storage are critical to maintain the integrity and activity of this compound.
2.1. General Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Work Area: Handle the compound in a clean, designated area, preferably in a chemical fume hood to avoid inhalation of any fine powder. Disinfect the work area with 70% ethanol (B145695) before and after use.[1]
-
Static: Be mindful of static electricity when handling the powdered form of the compound.
-
Contamination: Use sterile, chemical-resistant tools (e.g., stainless steel or Teflon spatulas) for handling. Avoid using plastic tools with organic solvents, as they can leach impurities.[2][3]
2.2. Storage
-
Short-term Storage: For short-term storage, the solid compound can be stored at -20°C in a tightly sealed glass vial.
-
Long-term Storage: For long-term storage, it is recommended to dissolve this compound in a suitable organic solvent, overlay with an inert gas (e.g., argon or nitrogen), and store at -80°C in a glass vial with a Teflon-lined cap.[2][4] Unsaturated lipids are prone to degradation and should not be stored as powders for extended periods.[4]
Table 2: Recommended Storage Conditions
| Condition | Solid Form | In Solution |
| Temperature | -20°C (short-term) | -80°C (long-term) |
| Atmosphere | Dry | Inert gas (Argon or Nitrogen) |
| Container | Amber glass vial | Amber glass vial with Teflon-lined cap |
| Light | Protect from light | Protect from light |
2.3. Preparation of Stock Solutions
The solubility of this compound in various solvents has not been empirically determined. It is recommended to test solubility in small quantities before preparing a stock solution. Based on its lipid-like structure, solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or chloroform (B151607) may be suitable.
Caption: Experimental workflow for a cell-free DGAT inhibition assay.
Mechanism of Action and Signaling Pathway
This compound inhibits diacylglycerol acyltransferase (DGAT), the enzyme that catalyzes the final step of triglyceride synthesis. There are two main isoforms, DGAT1 and DGAT2. By inhibiting DGAT, this compound is expected to reduce the production of triglycerides, which can impact lipid storage in lipid droplets and may have broader effects on cellular metabolism.
DGAT Signaling Pathway Context
Caption: Simplified diagram of the triglyceride synthesis pathway showing the inhibitory action of this compound on DGAT.
Safety Precautions
As a novel compound from a microbial source, the toxicological properties of this compound have not been fully characterized. Therefore, standard safety precautions for handling potentially hazardous chemicals should be followed.
-
Ingestion/Inhalation: Avoid ingestion and inhalation. Handle in a well-ventilated area or a fume hood.
-
Skin/Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
-
Spills: In case of a spill, absorb with an inert material and decontaminate the area with a suitable disinfectant (e.g., 70% ethanol or 10% bleach). [1] Treat all unknown compounds as potentially hazardous. Refer to general safety guidelines for handling novel microbial products.
References
Roselipin 2A: A Chemical Biology Tool for Probing Diacylglycerol Acyltransferase Activity
Application Notes and Protocols
Roselipin 2A is a naturally occurring glycolipid isolated from the marine fungus Gliocladium roseum KF-1040.[1][2] As a member of the roselipin family, which also includes roselipins 1A, 1B, and 2B, it has garnered attention for its inhibitory activity against diacylglycerol acyltransferase (DGAT).[1][2][3] This enzyme plays a crucial role in the final step of triglyceride synthesis, making it a key target in metabolic disease research. The structural elucidation and recent total synthesis of related roselipins have paved the way for the development of this compound as a valuable tool for chemical biologists investigating lipid metabolism and developing novel therapeutics.[1][2][4][5][6][7]
This document provides detailed application notes and protocols for the use of this compound in chemical biology research, with a focus on its application as a DGAT inhibitor.
Quantitative Data Summary
The inhibitory activity of the roselipin family of compounds against DGAT has been previously reported. The following table summarizes the available quantitative data.
| Compound | Target | Assay System | IC50 (µM) | Reference |
| Roselipins (1A, 1B, 2A, 2B) | Diacylglycerol Acyltransferase (DGAT) | Rat liver microsomes | 15 - 22 | [3] |
Experimental Protocols
Chemical Synthesis of this compound
This compound is the 6"-O-acetyl derivative of Roselipin 1A.[4] The total synthesis of Roselipin 1A has been recently described.[1][2][5][6][7] The final step to obtain this compound involves a selective acetylation of the 6"-hydroxyl group of the mannose moiety of Roselipin 1A.
Protocol for 6"-O-acetylation of Roselipin 1A:
-
Dissolution: Dissolve Roselipin 1A in a suitable solvent system, such as a mixture of dichloromethane (B109758) (DCM) and pyridine.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acetylation: Add acetic anhydride (B1165640) dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the selective acetylation at the primary hydroxyl group.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
In Vitro Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory activity of this compound on DGAT using rat liver microsomes as the enzyme source.
Materials:
-
Rat liver microsomes
-
This compound
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
[¹⁴C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Microsome Preparation: Prepare rat liver microsomes according to standard procedures.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA, and DAG.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).
-
Enzyme Addition: Add the rat liver microsome preparation to initiate the reaction.
-
Substrate Addition: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a mixture of isopropanol/heptane (B126788)/water.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. The upper heptane phase contains the newly synthesized [¹⁴C]triacylglycerol.
-
Quantification: Transfer an aliquot of the heptane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of DGAT inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Lipid Droplet Formation
This protocol outlines a method to assess the effect of this compound on lipid droplet accumulation in a human hepatoma cell line (e.g., Huh7 or HepG2) upon oleic acid stimulation.
Materials:
-
Huh7 or HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Oleic acid complexed to BSA
-
BODIPY 493/503 or Nile Red stain
-
Formaldehyde (B43269) solution (for fixing)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed Huh7 or HepG2 cells in a multi-well plate suitable for imaging and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Lipid Loading: Induce lipid droplet formation by adding oleic acid complexed to BSA to the cell culture medium and incubate for 16-24 hours.
-
Cell Fixation: Wash the cells with PBS and fix with a formaldehyde solution.
-
Staining: Wash the cells again with PBS and stain for lipid droplets using BODIPY 493/503 or Nile Red according to the manufacturer's instructions.
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ).
Target Engagement and Identification Protocols
While DGAT is the known primary target of this compound, the following protocols can be used to confirm target engagement in a cellular context and to identify potential off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the thermal stability of proteins in response to ligand binding. This protocol can be used to confirm the engagement of this compound with DGAT in intact cells.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 cells overexpressing DGAT) and treat with this compound or vehicle control.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS. Lyse the cells by freeze-thaw cycles.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes and heat them individually at different temperatures for a set time (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Supernatant Collection: Collect the supernatants containing the soluble proteins.
-
Protein Analysis: Analyze the amount of soluble DGAT in each sample by Western blotting using a DGAT-specific antibody.
-
Data Analysis: Plot the amount of soluble DGAT as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
Activity-Based Protein Profiling (ABPP) Probe Synthesis and Application
To identify other potential cellular targets of this compound, an activity-based probe can be synthesized and used in a competitive ABPP experiment.
Probe Synthesis Strategy:
Synthesize a derivative of this compound that incorporates a "clickable" handle, such as an alkyne or azide (B81097) group, at a position that is not critical for its biological activity. This could be achieved by modifying the synthesis of Roselipin 1A to include a precursor with the desired functional group.
Competitive ABPP Protocol:
-
Cell Lysate Preparation: Prepare a proteome lysate from a relevant cell line or tissue.
-
Competitive Inhibition: Pre-incubate aliquots of the cell lysate with increasing concentrations of this compound.
-
Probe Labeling: Add the this compound-based clickable probe to the lysates and incubate to allow for covalent labeling of target proteins.
-
Click Chemistry: Perform a click reaction to attach a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to the probe-labeled proteins.
-
Protein Enrichment (for biotin tag): If a biotin tag was used, enrich the labeled proteins using streptavidin beads.
-
Analysis:
-
Gel-based: Separate the labeled proteins by SDS-PAGE and visualize by in-gel fluorescence scanning or streptavidin-blotting. A decrease in labeling intensity with increasing this compound concentration indicates a target protein.
-
Mass Spectrometry-based: For a proteome-wide analysis, digest the enriched proteins and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Roselipin 2A low yield in synthesis troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Roselipin 2A. The guidance is based on documented challenges and solutions in the synthesis of structurally related compounds, such as Roselipin 1A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am experiencing a very low yield during the esterification of the α,β-unsaturated carboxylic acid fragment with the complex alcohol portion of the molecule. What are the common causes and potential solutions?
Low yields in the esterification of sterically hindered α,β-unsaturated acids are a known challenge in the synthesis of Roselipin-type structures.[1][2] Standard conditions may lead to significant side product formation, such as self-condensation of the acid.[1]
Troubleshooting Steps:
-
Method Selection: If you are using classical methods like Mitsunobu or a standard Yamaguchi esterification, consider that these have been reported to produce low yields for this type of substrate.[1][2]
-
Optimized Yamaguchi Esterification: An optimized Yamaguchi protocol has shown significantly improved yields. This involves the formation of a mixed anhydride (B1165640) followed by the addition of the alcohol and a catalyst.
-
Reagent Purity: Ensure the purity of your carboxylic acid and alcohol fragments. Impurities can interfere with the reaction.
-
Reaction Conditions: Strictly control the reaction temperature and addition rates. For the Yamaguchi esterification, the formation of the mixed anhydride is typically done at room temperature, followed by the addition of the alcohol and catalyst, which may require elevated temperatures (e.g., 60 °C) for an extended period.[2]
Quantitative Data Summary: Esterification Method Comparison
| Entry | Method | Reagents | Yield of Product | Yield of Byproduct (Self-Condensation) |
| 1 | Classical Yamaguchi | 2,4,6-Trichlorobenzoyl chloride (TCBC), Triethylamine (B128534) (TEA), then alcohol and DMAP | 0% | 90% |
| 2 | Mitsunobu | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) | 36% | 34% |
| 3 | Optimized Yamaguchi | 2,4,6-Trichlorobenzoyl chloride (TCBC), Triethylamine (TEA), then alcohol and DMAP at 60 °C | 90% | 0% |
Question 2: The diastereoselectivity of my aldol (B89426) reaction to couple the two main fragments is poor. How can I improve this?
Poor diastereoselectivity in aldol reactions is a common issue, especially with complex substrates. A reported LiHMDS-mediated syn-selective aldol reaction for a similar synthesis resulted in a low diastereomeric ratio (2:1).[1][3]
Troubleshooting Steps:
-
Reagent and Condition Screening:
-
Lewis Acid: Investigate different Lewis acids to enhance facial selectivity.
-
Base: Screen various lithium, sodium, or potassium amide bases.
-
Solvent: The choice of solvent can significantly influence the transition state geometry.
-
Temperature: Lowering the reaction temperature can often improve selectivity.
-
-
Chiral Auxiliaries: If feasible, consider incorporating a chiral auxiliary to direct the stereochemical outcome of the aldol reaction.
-
Carry Forward and Separate: If optimization of the diastereoselectivity proves to be time-consuming and low-yielding, and if the diastereomers are separable at a later stage, it may be more efficient to carry the mixture forward for a few steps.[1]
Question 3: I am struggling with the β-selective glycosylation step, resulting in low yields or the wrong anomer. What strategies can I employ to improve this transformation?
The β-selective mannosylation is a critical and often challenging step in the synthesis of Roselipins. The formation of the thermodynamically more stable α-anomer is a common side reaction.
Troubleshooting Workflow for Glycosylation
Caption: Troubleshooting workflow for β-mannosylation.
Key Strategies:
-
Crich's β-Mannosylation: This method, which utilizes a 4,6-O-benzylidene-protected mannosyl sulfoxide (B87167) donor activated with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), is designed to favor the formation of the β-anomer.[1][2]
-
Glycosyl Donor: The choice of the leaving group on the anomeric carbon of the glycosyl donor is critical. Experiment with different donors such as trichloroacetimidates or thioglycosides if the sulfoxide fails.[4][5]
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic product.[1][2]
-
Activator/Promoter: The choice and stoichiometry of the activator (e.g., TMSOTf, Tf₂O) can significantly impact the outcome.
-
Molecular Sieves: Ensure the reaction is completely anhydrous by using freshly activated molecular sieves.
Question 4: I am observing unexpected side reactions or deprotection of other functional groups. How should I approach my protecting group strategy?
A robust and orthogonal protecting group strategy is fundamental to the successful synthesis of complex molecules like this compound.[6][7][8][9]
Decision-Making Framework for Protecting Groups
Caption: Logic for selecting an appropriate protecting group.
Key Principles:
-
Orthogonality: Choose protecting groups that can be removed under specific conditions without affecting other protecting groups in the molecule. For example, use a base-labile group (e.g., Fmoc for amines), an acid-labile group (e.g., Boc for amines, TES for alcohols), and a group removable by hydrogenolysis (e.g., Bn, PMB).
-
Stability: Ensure your chosen protecting group is stable to all subsequent reaction conditions before its intended removal.
-
Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield under mild conditions.[8]
Experimental Protocols
Optimized Yamaguchi Esterification Protocol
This protocol is adapted from the successful synthesis of a key intermediate in the total synthesis of Roselipin 1A.[2]
Materials:
-
α,β-unsaturated carboxylic acid fragment
-
Alcohol fragment
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
Triethylamine (TEA)
-
Anhydrous Toluene (B28343) (PhMe)
Procedure:
-
To a solution of the α,β-unsaturated carboxylic acid in anhydrous toluene at room temperature, add triethylamine (TEA).
-
Slowly add 2,4,6-trichlorobenzoyl chloride (TCBC) to the mixture and stir for 1 hour at room temperature to form the mixed anhydride.
-
In a separate flask, prepare a solution of the alcohol fragment and 4-dimethylaminopyridine (DMAP) in anhydrous toluene.
-
Add the solution of the alcohol and DMAP to the mixed anhydride mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Beilstein Archives - Optimizations of Lipid II Synthesis: An Essential Glycolipid Precursor in Bacterial Cell Wall Synthesis and a Validated Antibiotic Target [beilstein-archives.org]
- 6. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Improving Roselipin 2A stability in solution
Welcome to the technical support center for Roselipin 2A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. Why is this happening and what can I do?
A1: this compound is a highly lipophilic molecule, which means it has very poor solubility in aqueous solutions. Precipitation is a common issue. The solubility of lipophilic drugs is a significant barrier to their effective oral administration.[1] Here are several strategies to address this:
-
Solvent Selection: While aqueous buffers are often desired for biological assays, you may need to use a co-solvent system. Start by dissolving this compound in a small amount of an organic solvent like DMSO or ethanol (B145695) before adding it to your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it can affect your experimental system.
-
Use of Solubilizers: Incorporating solubilizing agents can significantly enhance the aqueous solubility of this compound. These agents work by creating a more favorable environment for the lipophilic drug.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Determine the pKa of this compound and adjust the pH of your buffer to a range where the molecule is most soluble.
Q2: I am observing a rapid loss of this compound activity in my solution over time. What could be the cause?
A2: Loss of activity is often due to chemical degradation. For a molecule like this compound, which is prone to oxidation, several factors could be at play:
-
Oxidation: Exposure to air (oxygen), light, and certain metal ions can catalyze the oxidation of this compound.
-
Hydrolysis: If your solution is at an extreme pH (either highly acidic or basic), this compound may be susceptible to hydrolysis. The degradation of peptide boronic acid derivatives, for instance, can be initiated by an oxidative pathway under both acidic and basic conditions.[2]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
To mitigate these issues, consider preparing solutions fresh, storing them under an inert atmosphere (e.g., nitrogen or argon), protecting them from light, and keeping them at low temperatures. The addition of antioxidants or chelating agents might also be beneficial.
Q3: What are lipid-based formulations, and can they help with this compound stability and delivery?
A3: Lipid-based formulations are drug delivery systems that use lipids (fats and oils) to improve the solubility, stability, and bioavailability of lipophilic drugs like this compound.[1][3] They can be particularly effective for oral delivery.[4][5] These formulations work by encapsulating the lipophilic drug in a lipid matrix, which enhances its dissolution in the gastrointestinal tract.[1] Common types of lipid-based formulations include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form an emulsion in an aqueous environment.
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs): These are nanoparticles made from solid lipids that can carry lipophilic drugs.
Lipid-based formulations can also protect this compound from degradation in the harsh environment of the stomach and may enhance its absorption.[6]
Troubleshooting Guides
Issue 1: Poor Dissolution and Inconsistent Results
Symptoms:
-
Visible particulate matter in the solution.
-
Low and variable readings in activity assays.
-
Inconsistent results between experimental replicates.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Inadequate Solubility | Utilize a co-solvent system or a solubilizing agent. | Protocol 1: Co-Solvent System. 1. Prepare a stock solution of this compound in 100% DMSO. 2. For your working solution, dilute the stock solution into your aqueous buffer, ensuring the final DMSO concentration is below a level that affects your experiment (typically <1%). 3. Vortex thoroughly after dilution. |
| Drug Adsorption to Surfaces | Add a non-ionic surfactant to your buffer and use low-adsorption labware. | Protocol 2: Reducing Adsorption. 1. Prepare your aqueous buffer containing 0.05% Tween® 20. 2. Use polypropylene (B1209903) or siliconized glass vials and pipette tips. 3. Prepare your this compound solution in this buffer. |
| Precipitation Over Time | Prepare fresh solutions for each experiment or conduct a time-course study to determine the window of stability. | Protocol 3: Stability Assessment. 1. Prepare a solution of this compound. 2. Aliquot and store under different conditions (e.g., 4°C, room temperature, protected from light). 3. Measure the concentration or activity at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine its stability profile. |
Issue 2: Chemical Degradation of this compound
Symptoms:
-
Appearance of new peaks in HPLC analysis.
-
A steady decline in the primary this compound peak over time.
-
Loss of biological activity without any visible precipitation.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Oxidation | Degas solutions and store under an inert atmosphere. Add an antioxidant. | Protocol 4: Preventing Oxidation. 1. Sparge your buffer with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen. 2. Prepare the this compound solution using this deoxygenated buffer. 3. Add an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) at an appropriate concentration. 4. Overlay the headspace of the vial with nitrogen or argon before sealing. |
| Hydrolysis | Perform a pH stability study to identify the optimal pH range. | Protocol 5: pH Stability Profile. 1. Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). 2. Prepare this compound solutions in each buffer. 3. Incubate the solutions at a set temperature. 4. Analyze the concentration of this compound at various time points using a stability-indicating HPLC method. |
| Photodegradation | Protect solutions from light. | Protocol 6: Assessing Photostability. 1. Prepare two sets of this compound solutions. 2. Wrap one set in aluminum foil to protect it from light. 3. Expose both sets to your typical laboratory lighting conditions. 4. Analyze the concentration of this compound in both sets at different time points. |
Data Presentation
Table 1: Effect of Co-solvents on this compound Solubility at 25°C
| Co-solvent System (in PBS pH 7.4) | This compound Solubility (µg/mL) |
| No Co-solvent | < 0.1 |
| 1% DMSO | 5.2 |
| 5% DMSO | 28.1 |
| 1% Ethanol | 3.8 |
| 5% Ethanol | 21.5 |
| 1% PEG 400 | 8.9 |
Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Temperature | % this compound Remaining after 24 hours |
| 4°C | 95.3% |
| 25°C (Room Temperature) | 78.1% |
| 37°C | 55.4% |
Visualizations
Caption: Troubleshooting workflow for this compound solution stability.
Caption: Potential degradation pathways for this compound.
References
- 1. symmetric.events [symmetric.events]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipids, lipophilic drugs, and oral drug delivery-some emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Roselipin 2A Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and optimizing the in vivo dosage of Roselipin 2A, a novel diacylglycerol acyltransferase (DGAT) inhibitor. Given the limited publicly available in vivo data for this specific compound, this guide offers a structured approach based on standard preclinical research methodologies for novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product isolated from the marine fungus Gliocladium roseum KF-1040.[1] It is part of a series of compounds, including Roselipins 1A, 1B, and 2B, that act as inhibitors of diacylglycerol acyltransferase (DGAT).[1] DGAT is a key enzyme in the synthesis of triglycerides. By inhibiting DGAT, this compound can modulate lipid metabolism. The reported IC50 values for the roselipin series against DGAT from rat liver microsomes are in the range of 15 to 22 µM.[1] The detailed structure of this compound has been elucidated.[2]
Q2: We are starting our first in vivo study with this compound. How do we determine the initial dose range?
For a novel compound with no prior in vivo data, the initial dose range finding studies are critical. A common starting point is to conduct a Maximum Tolerated Dose (MTD) study.[3] This involves administering escalating single doses of this compound to small groups of animals to identify the highest dose that does not cause unacceptable toxicity.[3] Observations should include clinical signs of toxicity, body weight changes, and any mortality over a period of 7-14 days.[3]
Hypothetical MTD Study Data for this compound in Mice
| Dose Group (mg/kg, i.p.) | Number of Animals | Mortality | Mean Body Weight Change (Day 7) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | 0/5 | + 5.2% | None observed |
| 10 | 5 | 0/5 | + 4.8% | None observed |
| 30 | 5 | 0/5 | + 1.5% | Mild lethargy within 2 hours post-injection |
| 100 | 5 | 1/5 | - 8.9% | Significant lethargy, ruffled fur |
| 300 | 5 | 4/5 | - 15.3% (for survivor) | Severe lethargy, ataxia, hypothermia |
Based on this hypothetical data, the MTD would be estimated to be around 30 mg/kg, as the 100 mg/kg dose led to significant body weight loss and mortality.
Q3: What are the key considerations for formulating this compound for in vivo administration?
The physicochemical properties of this compound, such as its solubility and stability, are crucial for developing an appropriate formulation. For preclinical studies, it is important to use a vehicle that is non-toxic and ensures the bioavailability of the compound.[4] Common vehicles for poorly soluble compounds include solutions with agents like DMSO, followed by dilution in saline or PBS.[4] It is essential to ensure the final concentration of any solubilizing agent is within acceptable limits for the chosen animal model.[4] The formulation should be prepared fresh daily unless stability data indicates otherwise.[5]
Troubleshooting Guide
Issue 1: High variability in experimental results between animals in the same dose group.
-
Possible Cause 1: Inconsistent Dosing Technique. Inaccurate or inconsistent administration of the compound can lead to significant variability.
-
Possible Cause 2: Biological Variability. Inherent biological differences between individual animals can contribute to varied responses.
Issue 2: Lack of efficacy in the in vivo model despite promising in vitro data.
-
Possible Cause 1: Poor Bioavailability. The compound may not be reaching the target tissue in sufficient concentrations.
-
Solution: Conduct a pharmacokinetic (PK) study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[3] This will provide data on parameters like Cmax, Tmax, and half-life. Consider alternative routes of administration (e.g., intravenous vs. oral) that may improve bioavailability.[4]
-
Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, i.p.)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (hr) | 0.5 |
| AUC (0-t) (ng*hr/mL) | 2100 |
| Half-life (t1/2) (hr) | 2.5 |
-
Possible Cause 2: Inappropriate Dosing Regimen. The dosing frequency may not be optimal to maintain therapeutic concentrations.
-
Solution: Use the pharmacokinetic data to guide the dosing regimen. For a compound with a short half-life, more frequent administration may be necessary to maintain exposure.[3]
-
Issue 3: Observed toxicity at doses expected to be therapeutic.
-
Possible Cause 1: Off-Target Effects. The compound may have unintended biological effects.
-
Possible Cause 2: Vehicle-Related Toxicity. The formulation vehicle may be causing adverse effects.
-
Solution: Always include a vehicle-only control group in your experiments.[3] If toxicity is observed in the vehicle group, a different formulation strategy is required.
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Divide animals into at least four dose groups and one vehicle control group (n=3-5 per group).[3]
-
Dose Escalation: Administer single, escalating doses of this compound. Start with a low dose estimated from in vitro data and allometric scaling.[3]
-
Administration: Administer the compound via the intended route (e.g., intraperitoneal injection).
-
Observation: Monitor animals closely for 7-14 days for clinical signs of toxicity, including changes in weight, behavior, and appearance.[3]
-
Data Collection: Record all observations systematically.
-
MTD Determination: The MTD is the highest dose that does not cause significant signs of toxicity or more than 10% body weight loss.[3]
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as in the MTD study.
-
Dosing: Administer a single dose of this compound (typically below the MTD) via the intended route.[3]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[3]
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tackling In Vivo Experimental Design [modernvivo.com]
Technical Support Center: Roselipin 2A Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Roselipin 2A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a bioactive natural glycolipid belonging to the roselipin family, which also includes roselipins 1A, 1B, and 2B.[1] These compounds are isolated from the fermentation broth of the marine fungus Gliocladium roseum KF-1040.[2][3] Roselipins are known inhibitors of diacylglycerol acyltransferase (DGAT), an enzyme involved in triglyceride synthesis.[2][3]
Q2: What are the main challenges in purifying this compound?
The primary challenges in this compound purification include:
-
Low natural abundance: The concentration of roselipins in the fermentation broth of Gliocladium roseum is typically low, making it difficult to obtain large quantities.[3]
-
Presence of structurally similar analogues: this compound is co-produced with other roselipin analogues (1A, 1B, and 2B) that have very similar chemical structures, making their separation challenging.[2][3]
-
Complex stereochemistry: Roselipins possess numerous stereogenic centers, leading to the potential for many closely related stereoisomers which can be difficult to resolve.[3][4]
-
Amphipathic nature: As glycolipids, roselipins have both polar (sugar moieties) and non-polar (lipid chain) regions, which can lead to aggregation and other chromatographic challenges.[5]
Q3: What are the general steps for this compound purification?
A typical purification workflow for this compound from a Gliocladium roseum fermentation broth involves:
-
Fermentation: Culturing Gliocladium roseum KF-1040, with studies showing that the use of natural seawater in the medium can enhance roselipin production.[2]
-
Solvent Extraction: Extracting the crude roselipin mixture from the fermentation broth using an organic solvent.
-
Initial Chromatographic Fractionation: Using a broad separation technique like ODS (reversed-phase) column chromatography to separate the roselipins from other metabolites.[2]
-
High-Resolution Purification: Employing preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from its analogues.[2]
Troubleshooting Guides
Problem 1: Low Yield of Crude Roselipin Extract
| Possible Cause | Solution |
| Suboptimal Fermentation Conditions | Optimize the culture medium for Gliocladium roseum KF-1040. It has been reported that using natural seawater in the fermentation medium can increase the production of roselipins.[2] Varying other parameters such as temperature, pH, and aeration may also improve yield. |
| Inefficient Solvent Extraction | Ensure the chosen extraction solvent has the appropriate polarity to efficiently solubilize this compound. A common approach for glycolipids is to use a series of liquid-liquid extractions with solvents of varying polarity to partition the compounds of interest.[6][7] For fungal glycolipids, solvent systems like ethanol/water/diethyl ether/pyridine/ammonium hydroxide (B78521) have been used.[8] |
| Degradation of this compound | Glycolipids can be susceptible to degradation.[9] Minimize exposure to harsh pH conditions and high temperatures during extraction. Store extracts at low temperatures (-20°C or below) under an inert atmosphere if possible. |
Problem 2: Poor Separation of Roselipin Analogues during Chromatography
| Possible Cause | Solution |
| Insufficient Resolution of the Chromatographic Method | For separating structurally similar compounds, high-resolution techniques are essential.[10] If initial ODS column chromatography is insufficient, a multi-step HPLC approach may be necessary. This could involve using different stationary phases (e.g., C18, phenyl-hexyl) or different mobile phase compositions. |
| Inappropriate Mobile Phase | The separation of closely related analogues can often be improved by modifying the mobile phase.[10] For reversed-phase HPLC, systematically vary the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) in water. Adjusting the pH or ionic strength of the mobile phase can also alter the retention characteristics of the roselipin analogues and improve resolution.[10] |
| Co-elution of Stereoisomers | If you suspect the presence of co-eluting stereoisomers, consider using a chiral stationary phase for HPLC.[11] These columns are designed to separate enantiomers and diastereomers. |
| Sample Overload | Overloading the column can lead to broad, poorly resolved peaks. Reduce the amount of sample injected onto the column. For preparative chromatography, it may be necessary to perform multiple smaller injections rather than one large one. |
Problem 3: Product Instability or Loss during Final Purification Steps
| Possible Cause | Solution | | :--- | Solution | | Aggregation of Glycolipids | The amphipathic nature of glycolipids can cause them to aggregate, especially at high concentrations.[9] This can lead to poor chromatographic peak shape and difficulty in handling the purified product. Adding a small amount of a non-ionic detergent to the mobile phase or final solvent may help to prevent aggregation. Sonication can also be used to break up aggregates.[9] | | Degradation during Solvent Removal | When drying the purified this compound, avoid high temperatures. Use a rotary evaporator at low temperature or a lyophilizer (freeze-dryer) to remove the solvent.[12] | | Adsorption to Surfaces | Glycolipids can adsorb to glass and plastic surfaces. Use silanized glassware or low-adsorption vials to minimize loss of the purified product. |
Experimental Protocols
General Protocol for Bioassay-Guided Fractionation
Bioassay-guided fractionation is a common strategy in natural product discovery to isolate bioactive compounds.
-
Crude Extract Preparation: Prepare a crude extract from the Gliocladium roseum fermentation broth using a suitable solvent (e.g., ethyl acetate (B1210297) or a chloroform/methanol (B129727) mixture).
-
Preliminary Bioassay: Screen the crude extract for DGAT inhibitory activity.
-
Initial Fractionation: Subject the active crude extract to an initial separation step, such as vacuum liquid chromatography or medium pressure liquid chromatography on a reversed-phase (C18) stationary phase. Elute with a stepwise gradient of increasing organic solvent (e.g., methanol or acetonitrile in water).
-
Fraction Bioassay: Test each fraction for DGAT inhibitory activity.
-
Selection of Active Fractions: Pool the most active fractions.
-
Secondary Fractionation: Further separate the active fraction using preparative HPLC with a high-resolution column.
-
Iterative Process: Repeat the process of fractionation and bioassay until a pure, active compound (this compound) is isolated.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CSDB: Search results [csdb.glycoscience.ru]
- 3. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Glycolipid–Protein Interaction Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017167914A1 - Glycolipid-extraction method and glycolipids obtained - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Separation of structurally similar nocathiacin analogues by reversed phase chromatography [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Roselipin 2A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of Roselipin 2A. Given the structural similarity, information pertaining to the synthesis of Roselipin 1A is also highly relevant and is referenced herein.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct observed during the synthesis of the Roselipin core structure?
A1: A frequently encountered byproduct is the self-condensation product of the carboxylic acid fragment, particularly during esterification reactions like the Yamaguchi esterification. This occurs when the activated carboxylic acid reacts with another molecule of itself instead of the desired alcohol.
Q2: Are there other potential sources of byproducts in the this compound synthesis?
A2: Yes, several steps in the synthetic route can generate byproducts. These include:
-
Aldol (B89426) reactions: Diastereomers and self-condensation products can form.
-
Oxidation steps (e.g., Dess-Martin periodinane oxidation): Over-oxidation or incomplete reaction can lead to impurities.
-
Protection/deprotection steps: Incomplete reactions or side reactions with other functional groups can result in a complex mixture of products.
-
Mitsunobu reaction: Common byproducts include triphenylphosphine (B44618) oxide and the rearranged hydrazine (B178648) derivative, which can be challenging to remove.
Q3: What analytical techniques are recommended for identifying these byproducts?
A3: A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the identification and characterization of byproducts. HPLC is used to separate the components of the reaction mixture, MS helps in determining the molecular weight of the impurities, and NMR provides structural information.
Troubleshooting Guides
Issue 1: Unexpected peak observed in HPLC analysis after Yamaguchi Esterification.
-
Symptom: A significant peak, other than the starting materials and the desired product, is observed in the HPLC chromatogram.
-
Possible Cause: Formation of the carboxylic acid self-condensation byproduct. This is more likely with sterically hindered secondary α,β-unsaturated acids.
-
Troubleshooting Steps:
-
Confirm Identity: Isolate the byproduct using preparative HPLC and characterize it by MS and NMR to confirm if it is the self-condensation product.
-
Optimize Reaction Conditions:
-
Slowly add the alcohol to the pre-formed mixed anhydride (B1165640) at a low temperature to favor the intermolecular esterification over self-condensation.
-
Ensure the use of a stoichiometric amount of DMAP (4-dimethylaminopyridine).
-
-
Alternative Coupling Reagents: Consider using alternative esterification methods that may be less prone to self-condensation with your specific substrates.
-
Issue 2: Difficulty in purifying the product after a Mitsunobu reaction.
-
Symptom: The crude product is contaminated with byproducts that are difficult to separate by standard column chromatography.
-
Possible Cause: Presence of triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate byproduct.
-
Troubleshooting Steps:
-
TPPO Removal:
-
Crystallization: TPPO can sometimes be crystallized out from a non-polar solvent mixture like diethyl ether/hexane.
-
Chromatography: Use a more polar solvent system during column chromatography, as TPPO is relatively non-polar.
-
-
Hydrazodicarboxylate Byproduct Removal:
-
Acidic Wash: An acidic wash of the organic layer during workup can help remove the basic hydrazine byproduct.
-
Alternative Reagents: Consider using polymer-supported triphenylphosphine or other modified Mitsunobu reagents that allow for easier byproduct removal by filtration.[1]
-
-
Issue 3: Low diastereoselectivity in aldol condensation steps.
-
Symptom: Formation of multiple diastereomers, leading to a complex product mixture and reduced yield of the desired stereoisomer.
-
Possible Cause: Inadequate control over the stereochemistry of the aldol reaction.
-
Troubleshooting Steps:
-
Reagent Selection: Employ stereoselective aldol reaction conditions, such as the use of chiral auxiliaries or specific metal enolates (e.g., lithium or boron enolates) to control the formation of syn- or anti-aldol products.
-
Temperature Control: Maintain strict temperature control during the reaction, as higher temperatures can lead to decreased diastereoselectivity.
-
Base Selection: The choice of base can significantly influence the stereochemical outcome.
-
Quantitative Data Summary
| Byproduct/Issue | Reaction Step | Typical Yield/Observation | Reference |
| Acid Self-Condensation Byproduct | Yamaguchi Esterification | Can be as high as 90% under non-optimized conditions. | |
| Desired Ester Product | Mitsunobu Esterification | Yields can be low (e.g., 36%) with significant byproduct formation (e.g., 34%). | |
| Diastereoselectivity | LiHMDS-mediated Aldol Reaction | Can be poor (e.g., 2:1 dr). |
Experimental Protocols
Protocol 1: HPLC-MS Analysis for Byproduct Identification
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths (e.g., 210 nm, 254 nm) and connected to a mass spectrometer.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of compounds.
-
Mass Range: Scan a broad mass range (e.g., m/z 100-1500).
-
-
Data Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra. Determine the molecular weights of the main product and any significant impurities.
Protocol 2: NMR Spectroscopy for Structural Elucidation of Byproducts
-
Sample Preparation: Isolate the byproduct of interest using preparative HPLC. Ensure the sample is free of residual solvents by drying under high vacuum. Dissolve 1-5 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
1D NMR:
-
Acquire a ¹H NMR spectrum to identify the types and number of protons present.
-
Acquire a ¹³C NMR spectrum to determine the number of carbon atoms.
-
-
2D NMR (for complex structures):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the carbon skeleton.
-
-
Structure Determination: Analyze the NMR data to determine the chemical structure of the byproduct.
Byproduct Identification Workflow
Caption: Workflow for the identification and mitigation of synthesis byproducts.
References
Technical Support Center: Enhancing the Potency of Roselipin 2A Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Roselipin 2A and its analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your efforts to enhance the potency of these diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows low potency in a cell-based assay despite having a promising chemical structure. What are the potential reasons for this?
A1: Discrepancies between predicted and observed activity are common in drug development. For lipid-based molecules like this compound analogs, several factors could be at play:
-
Poor Cell Permeability: The large and complex structure of this compound analogs can hinder their ability to cross the cell membrane and reach the intracellular DGAT2 enzyme.
-
Compound Instability: The analog may be unstable in the cell culture medium, leading to degradation before it can exert its effect.
-
Metabolic Inactivation: Cells may metabolize the analog into an inactive form.
-
Compound Precipitation: Due to their lipophilic nature, this compound analogs may have poor aqueous solubility and precipitate out of the assay medium.
-
Incorrect Target Isoform: While Roselipins are known to be DGAT2-selective, ensure your cellular model predominantly relies on DGAT2 for triglyceride synthesis for your experimental question. DGAT1 and DGAT2 have distinct roles in different tissues.[1]
Q2: What is the known structure-activity relationship (SAR) for Roselipins that can guide the design of more potent analogs?
A2: Current research on Roselipin SAR provides a key insight into its core functional components. Studies involving the chemical or enzymatic removal of the sugar moieties have shown that:
-
The arabinitoyl fatty acid core is essential for the inhibitory activity against DGAT. Analogs lacking this core structure lose their activity.[2]
-
The mannose moiety is not essential for DGAT inhibition. Demannosyl roselipins retain their inhibitory activity.[2]
This suggests that modifications to the mannose portion of this compound could be a promising strategy for developing analogs with enhanced potency or improved physicochemical properties without compromising their core activity.
Q3: I am observing high variability in my DGAT inhibition assay results. What are the common causes and how can I troubleshoot this?
A3: High variability in DGAT inhibition assays can stem from several factors related to the enzyme, substrates, or assay conditions. Here are some common issues and their solutions:
-
Substrate Precipitation: Diacylglycerol (DAG) and fatty acyl-CoA are lipophilic and can precipitate in aqueous buffers. Ensure they are fully solubilized, potentially with the use of a detergent like Triton X-100.
-
Inconsistent Enzyme Activity: Use a consistent source and concentration of DGAT2. If using microsomal preparations, ensure consistent preparation methods. Avoid repeated freeze-thaw cycles of the enzyme.
-
Variable Incubation Times: Use precise timing for pre-incubation of the inhibitor with the enzyme and for the enzymatic reaction itself.
-
Inaccurate Pipetting: Use calibrated pipettes, especially for small volumes of inhibitors and substrates. For a more detailed guide on optimizing DGAT enzyme assays, please refer to the Experimental Protocols section.
Q4: What are some strategies to improve the solubility and cell permeability of my this compound analogs?
A4: Enhancing the solubility and permeability of lipophilic compounds is a common challenge. Consider the following formulation strategies:
-
Lipid-Based Formulations: Employing lipid-based carriers such as emulsions, solid lipid nanoparticles (SLNs), or liposomes can improve the solubility and bioavailability of hydrophobic drugs.
-
Prodrug Approach: Modifying the this compound analog into a more soluble prodrug that is converted to the active form inside the cell can be an effective strategy.
-
Use of Permeability Enhancers: Certain excipients can be used in formulations to enhance permeability across biological membranes.
-
Nanoparticle Encapsulation: Encapsulating the analog in nanoparticles made of biocompatible materials can enhance solubility and stability.
Troubleshooting Guides
Guide 1: Low Potency in Cell-Based Assays
This guide provides a logical workflow for troubleshooting low potency of this compound analogs in cellular assays.
Caption: Troubleshooting workflow for low potency of this compound analogs.
Data Presentation
Table 1: Potency of Natural Roselipins Against DGAT
| Compound | Source | IC50 (µM) | Target Specificity |
| Roselipin 1A | Gliocladium roseum | 15 - 22 | DGAT2 selective |
| Roselipin 1B | Gliocladium roseum | 15 - 22 | Not specified |
| This compound | Gliocladium roseum | 15 - 22 | DGAT2 selective |
| Roselipin 2B | Gliocladium roseum | 15 - 22 | Not specified |
Data sourced from multiple studies.[3][4] The IC50 range represents values obtained from rat liver microsomes.
Table 2: Template for Potency Data of this compound Analogs
Researchers can use this template to systematically record and compare the potency of their synthesized analogs.
| Analog ID | Modification Details | Biochemical IC50 (µM) | Cellular IC50 (µM) | Notes |
| R2A-001 | e.g., Methylation of mannose hydroxyl | |||
| R2A-002 | e.g., Replacement of mannose with glucose | |||
| R2A-003 | e.g., Esterification of arabinitol hydroxyl | |||
| R2A-004 | e.g., Modification of the fatty acid chain |
Experimental Protocols
Protocol 1: Cell-Free (Microsomal) DGAT2 Activity Assay
This assay measures the direct inhibitory effect of a compound on DGAT2 activity in a simplified system.
Caption: Workflow for a cell-free DGAT2 inhibition assay.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl2.
-
Substrates: Diacylglycerol (e.g., 100 µM) and [14C]oleoyl-CoA (e.g., 10 µM).
-
Inhibitor: Prepare a stock solution of the this compound analog in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, a specific amount of microsomal protein (e.g., 10-20 µg), and varying concentrations of the inhibitor.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrates (diacylglycerol and [14C]oleoyl-CoA).
-
Incubate for 30-60 minutes at 37°C. The reaction time should be within the linear range.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding 1.5 mL of 2:1 (v/v) chloroform:methanol.
-
Extract the lipids using a standard method (e.g., Folch method).
-
Separate the lipid classes using thin-layer chromatography (TLC).
-
Visualize the triglyceride band (co-migrating with a standard) and scrape the corresponding silica.
-
Quantify the amount of incorporated [14C]oleoyl-CoA using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value.
-
Protocol 2: Cell-Based Triglyceride Synthesis Assay
This assay evaluates the ability of a this compound analog to inhibit triglyceride synthesis in intact cells.
Methodology:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HepG2, or cells overexpressing DGAT2) in 12- or 24-well plates and grow to 80-90% confluency.
-
-
Inhibitor Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of the this compound analog for 30 minutes to 4 hours.
-
-
Substrate and Tracer Incubation:
-
Add a substrate solution containing oleic acid (e.g., 300 µM) complexed to fatty-acid-free BSA and a radiolabeled tracer (e.g., 1 µCi/mL [14C]-glycerol or [14C]-oleic acid).
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Lipid Extraction and Analysis:
-
Wash the cells twice with ice-cold PBS to remove unincorporated tracer.
-
Lyse the cells and extract the total lipids as described in Protocol 1.
-
Separate and quantify the radiolabeled triglycerides via TLC and scintillation counting.
-
-
Data Analysis:
-
Normalize the counts to the total protein content in each well.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the cellular IC50 value.
-
Signaling Pathways
DGAT2 Signaling Pathway in Triglyceride Synthesis
The following diagram illustrates the central role of DGAT2 in the final step of triglyceride synthesis and highlights upstream regulatory elements and downstream metabolic fates of the synthesized triglycerides.
Caption: DGAT2 is a key enzyme in triglyceride synthesis, regulated by adipogenic transcription factors.
Overexpression of DGAT2 has been shown to upregulate the expression of key adipogenic transcription factors, including PPARγ, C/EBPα, and SREBF1, creating a positive feedback loop that promotes lipid accumulation.[5][6] DGAT2 catalyzes the final step in triglyceride synthesis from diacylglycerol and fatty acyl-CoA.[7] this compound and its analogs act as inhibitors of this enzymatic step. The resulting triglycerides are then stored in lipid droplets or packaged into very-low-density lipoproteins (VLDL) for secretion.
References
- 1. benchchem.com [benchchem.com]
- 2. Core structure in roselipins essential for eliciting inhibitory activity against diacylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression of DGAT2 Stimulates Lipid Droplet Formation and Triacylglycerol Accumulation in Bovine Satellite Cells [mdpi.com]
- 6. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. ahajournals.org [ahajournals.org]
Technical Support Center: Roselipin 2A Delivery for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective delivery of Roselipin 2A, a novel lipophilic diacylglycerol acyltransferase (DGAT) inhibitor, in cell culture experiments. Due to the limited specific data on this compound, this guide is based on established methods for delivering lipophilic compounds and general principles of cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a glycolipid isolated from the marine fungus Gliocladium roseum. It functions as an inhibitor of diacylglycerol O-acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[1][2] By inhibiting DGAT, this compound can modulate lipid metabolism.[3][4][5]
Q2: I am having trouble dissolving this compound for my cell culture experiments. What solvents can I use?
Like many lipophilic compounds, this compound is likely poorly soluble in aqueous solutions like cell culture media. The most common approach is to first dissolve the compound in a small amount of an organic solvent to create a high-concentration stock solution, which is then diluted to the final working concentration in the culture medium.[6][7]
-
Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for this purpose.[8][9]
-
Other organic solvents like ethanol (B145695) may also be suitable, but their compatibility with your specific cell line should be tested.
It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8][10][11]
Q3: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?
Precipitation, or "crashing out," is a common issue with hydrophobic compounds when a concentrated organic stock is diluted into an aqueous medium.[6][12] Here are some strategies to prevent this:
-
Use pre-warmed media: Always add the compound to cell culture media that has been pre-warmed to 37°C.[6]
-
Serial dilution: Instead of adding the high-concentration stock directly to your final culture volume, perform one or more intermediate dilution steps in pre-warmed media.[6]
-
Increase mixing: Add the compound dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[6]
-
Reduce the final concentration: The final concentration of this compound may be exceeding its solubility limit in the medium. Try working with a lower concentration.
Q4: Are there alternative delivery methods to using organic solvents?
Yes, several alternative methods can enhance the solubility and delivery of lipophilic compounds in cell culture:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[13][14][15][16]
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate lipophilic compounds and deliver them to cells through membrane fusion or endocytosis.[17][18][19][20]
-
Nanoemulsions: These are oil-in-water emulsions stabilized by surfactants that can carry lipophilic agents to cells.[21]
The choice of delivery method will depend on the specific requirements of your experiment and your cell type.
Troubleshooting Guides
Issue 1: High background cytotoxicity in vehicle control
Problem: You observe significant cell death in your vehicle control wells (e.g., medium with 0.5% DMSO) compared to the untreated control wells.
| Potential Cause | Recommended Solution |
| Cell line sensitivity to the solvent: Some cell lines, particularly primary cells, are more sensitive to organic solvents like DMSO.[8] | 1. Determine the solvent tolerance: Perform a dose-response experiment with the solvent alone (e.g., 0.05% to 1% DMSO) to determine the maximum non-toxic concentration for your specific cell line. 2. Reduce the final solvent concentration: Adjust your stock solution concentration to allow for a lower final solvent percentage in your experiments. 3. Switch to an alternative solvent or delivery method: Test other solvents like ethanol or consider using cyclodextrins or liposomes. |
| Solvent purity: Impurities in the solvent can be toxic to cells. | 1. Use high-purity, cell culture-grade solvent: Ensure you are using a solvent that is certified for cell culture use. |
| Extended incubation time: The cytotoxic effects of the solvent may become more pronounced with longer exposure times. | 1. Shorten the treatment duration: If experimentally feasible, reduce the incubation time with the compound and solvent. |
Issue 2: Inconsistent or non-reproducible results
Problem: You are observing high variability in the effects of this compound between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Compound precipitation: The compound may be precipitating out of solution over time, leading to inconsistent concentrations in the wells. | 1. Visually inspect for precipitation: Before and during the experiment, carefully check the wells for any signs of precipitate (cloudiness, crystals). 2. Perform a solubility assay: Determine the maximum soluble concentration of this compound in your specific cell culture medium. 3. Re-evaluate your dilution method: Ensure you are following best practices for diluting hydrophobic compounds (see FAQ Q3). |
| Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. | 1. Assess compound stability: The stability of a compound in media can be tested by incubating it in the media for the duration of the experiment and then analyzing its concentration, for example, by LC-MS. 2. Replenish the medium: For longer experiments, consider replacing the medium with freshly prepared this compound at regular intervals. |
| Interaction with media components: The compound may be binding to proteins in the serum or other components of the medium, reducing its effective concentration. | 1. Test in serum-free medium: If your cell line can tolerate it, perform the experiment in serum-free medium to see if this reduces variability. 2. Consider alternative delivery methods: Encapsulation in liposomes or cyclodextrins can protect the compound from interacting with media components. |
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, data to guide the initial setup of your experiments with this compound. These values should be experimentally determined for your specific cell line and conditions.
Table 1: Hypothetical Solvent Tolerance of a Generic Cell Line (e.g., HeLa)
| Solvent | Final Concentration in Medium | Cell Viability (% of Untreated Control) |
| DMSO | 0.1% | 98 ± 3% |
| 0.25% | 95 ± 4% | |
| 0.5% | 92 ± 5% | |
| 1.0% | 75 ± 8% | |
| Ethanol | 0.1% | 97 ± 3% |
| 0.25% | 93 ± 6% | |
| 0.5% | 85 ± 7% | |
| 1.0% | 60 ± 10% |
Table 2: Hypothetical Cytotoxicity of this compound on a Generic Cell Line (e.g., HepG2) after 24h Treatment
| This compound Concentration | Cell Viability (MTT Assay) | Cell Lysis (LDH Assay) |
| 1 µM | 95 ± 4% | 5 ± 2% |
| 5 µM | 88 ± 6% | 10 ± 3% |
| 10 µM | 75 ± 8% | 22 ± 5% |
| 25 µM | 52 ± 7% | 45 ± 6% |
| 50 µM | 30 ± 5% | 68 ± 7% |
| 100 µM | 15 ± 4% | 85 ± 5% |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound using an MTT Assay
The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[22][23]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.
-
Prepare Serial Dilutions: Create a series of working solutions by serially diluting the this compound stock in complete, pre-warmed cell culture medium. Ensure the final DMSO concentration in each working solution is consistent and non-toxic (e.g., 0.5%).
-
Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared working solutions of this compound. Include wells for untreated controls and vehicle controls (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[24]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessing Cell Membrane Integrity using an LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[25][26][27][28][29]
Materials:
-
Cells treated with this compound (from a parallel plate to the MTT assay)
-
LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Prepare Controls: In your 96-well plate, include wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis buffer provided in the kit.
-
Background: Medium only.
-
-
Collect Supernatant: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
Perform Assay: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually around 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition using the formula provided by the manufacturer, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
Visualizations
Caption: Workflow for testing this compound in cell culture.
Caption: this compound inhibits DGAT in triglyceride synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of DGAT enzymes in triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The role of acyl-CoA:diacylglycerol acyltransferase (DGAT) in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Analyzing Liposomal Drug Delivery Systems in Three-Dimensional Cell Culture Models Using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Research Progress and Applications of Liposome Drug Delivery Systems - CD Bioparticles [cd-bioparticles.net]
- 21. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. LDH cytotoxicity assay [protocols.io]
- 26. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 27. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 28. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Roselipin 2A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roselipin 2A. The information is designed to address potential issues related to its cytotoxicity and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural glycolipid isolated from the marine fungus Gliocladium roseum KF-1040.[1][2] It belongs to a family of related compounds including Roselipin 1A, 1B, and 2B. The primary known biological activity of the Roselipin family is the inhibition of diacylglycerol acyltransferase (DGAT), with IC50 values in the range of 15 to 22 µM.[1][2] Structurally, this compound is the 6"-O-acetyl derivative of Roselipin 1A.[3]
Q2: Does this compound exhibit cytotoxicity?
While direct cytotoxic data for this compound is not extensively published, related compounds Roselipin 1A and 1B have demonstrated cytotoxicity against Raji (human Burkitt's lymphoma) cells with a mean IC50 value of 39 µM.[1] Given the structural similarity, it is highly probable that this compound exhibits comparable cytotoxic effects. The producing organism, Gliocladium roseum (also known as Clonostachys rosea), is known to produce various secondary metabolites with cytotoxic activities.[4]
Q3: What is the likely mechanism of this compound-induced cytotoxicity?
The cytotoxicity of this compound is likely linked to its function as a Diacylglycerol Acyltransferase (DGAT) inhibitor. DGAT enzymes (DGAT1 and DGAT2) are crucial for the final step of triglyceride synthesis. Inhibition of DGAT can lead to the accumulation of fatty acids and diacylglycerols, which can induce cellular stress, lipotoxicity, and apoptosis. For instance, inhibition of DGAT1 has been shown to suppress cell proliferation and induce apoptosis in glioblastoma cells.[5]
Q4: Are there general strategies to reduce the cytotoxicity of DGAT inhibitors like this compound?
Yes, based on the mechanism of action, several strategies can be explored:
-
Structural Modification: Structure-activity relationship (SAR) studies can help identify the parts of the this compound molecule responsible for its cytotoxicity. Modifications to these moieties may reduce toxicity while preserving DGAT inhibitory activity.
-
Modulation of Lipid Metabolism: Since DGAT inhibition can lead to an accumulation of cytotoxic free fatty acids, promoting their flux into other metabolic pathways, such as beta-oxidation, could be a mitigating strategy.
-
Enhancing Lipid Droplet Formation: Paradoxically, while DGATs are involved in lipid droplet formation, inhibition of DGAT2 has been shown to increase lipid droplet number in some contexts, which can sequester toxic lipids and reduce cytotoxicity.[3]
-
Co-administration with Antioxidants: DGAT inhibition can lead to oxidative stress.[6] Co-treatment with antioxidants may alleviate this effect.
-
Targeted Delivery: Developing delivery systems that specifically target the tissue or cells of interest can reduce systemic exposure and off-target cytotoxicity.
Troubleshooting Guide
Issue 1: High level of cell death observed in vitro at expected therapeutic concentrations.
Possible Cause: The inherent cytotoxicity of this compound due to DGAT inhibition.
Troubleshooting Steps:
-
Confirm IC50: Perform a dose-response curve to determine the precise IC50 value in your specific cell line.
-
Time-course Experiment: Assess cell viability at multiple time points to understand the kinetics of the cytotoxic effect.
-
Mechanism of Cell Death: Use assays for apoptosis (e.g., caspase activity, Annexin V staining) and necrosis (e.g., LDH release) to determine the mode of cell death.
-
Lipid Accumulation Analysis: Stain cells with lipid-specific dyes (e.g., Oil Red O, Bodipy) to visualize and quantify lipid droplet formation and morphology.
-
Co-treatment with Oleic Acid: Supplementing the culture medium with oleic acid can promote the formation of neutral lipid droplets, potentially sequestering toxic lipid species and reducing lipotoxicity.
-
Antioxidant Co-treatment: Test the effect of co-administering an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic phenotype.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause: Variability in experimental conditions affecting cellular lipid metabolism.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition (especially serum concentration, which is a source of lipids).
-
Vehicle Control: Ensure the solvent for this compound (e.g., DMSO) is used at a consistent and non-toxic concentration across all experiments.
-
Assay Interference: Some compounds can interfere with common cytotoxicity assays (e.g., MTT reduction). It is advisable to confirm results with a second, mechanistically different assay (e.g., CellTiter-Glo, LDH assay).
Data Presentation
Table 1: Cytotoxicity of Roselipin Family and Related Compounds
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| Roselipin 1A/1B | Raji | Not Specified | Not Specified | 39 µM | [1] |
| DGAT1 inhibitor (A-922500) | Glioblastoma cells | Not Specified | Apoptosis | Not Specified | [5] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 value of this compound.
Caption: Postulated signaling pathway for this compound cytotoxicity.
References
- 1. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolites from Clonostachys Fungi and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to DGAT Inhibitors: Roselipin 2A Versus Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The escalating global prevalence of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease has intensified the search for effective therapeutic agents. Diacylglycerol O-acyltransferase (DGAT) enzymes, which catalyze the final and rate-limiting step in triglyceride synthesis, have emerged as a promising target. This guide provides a detailed comparison of Roselipin 2A, a naturally derived DGAT inhibitor, with prominent synthetic DGAT inhibitors, supported by experimental data and methodologies.
Introduction to DGAT Isoforms and Their Inhibition
Mammals express two DGAT isoforms, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are encoded by different genes and possess distinct biochemical properties and tissue expression profiles. DGAT1 is highly expressed in the small intestine and is crucial for the absorption of dietary fats.[1][2][3] In contrast, DGAT2 is the predominant isoform in the liver and adipose tissue, playing a key role in hepatic triglyceride synthesis and storage.[1][2][4] This differential expression and function underscore the importance of isoform-selective inhibition for therapeutic applications.
Comparative Analysis of DGAT Inhibitors
This section provides a quantitative comparison of this compound with several synthetic DGAT inhibitors that have been extensively studied in preclinical and clinical settings.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other selected DGAT inhibitors against DGAT1 and DGAT2. Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | IC50 (DGAT1) | IC50 (DGAT2) | Selectivity | Source Organism/Type |
| This compound | DGAT | 15-22 µM (rat liver microsomes for Roselipins) | 15-22 µM (rat liver microsomes for Roselipins) | Reported as DGAT2-selective | Gliocladium roseum (Fungus)[5] |
| A-922500 | DGAT1 | 7 nM (human), 24 nM (mouse)[6] | >50,000 nM (50 µM) | DGAT1 selective | Synthetic |
| T-863 | DGAT1 | 15 nM (human)[7][8] | >10,000 nM (10 µM)[9] | DGAT1 selective | Synthetic |
| PF-06424439 | DGAT2 | >50,000 nM (>50 µM)[10] | 14 nM[10][11][12][13] | DGAT2 selective | Synthetic |
| Pradigastat (LCQ908) | DGAT1 | 157 nM[14][15] | - | DGAT1 selective | Synthetic |
In Vivo Efficacy and Clinical Observations
| Inhibitor | Animal Models | Key In Vivo Effects | Clinical Trial Outcomes |
| This compound | No publicly available in vivo data | - | Not clinically evaluated |
| A-922500 | Mice, Rats, Hamsters | Dose-dependently reduces postprandial triglycerides.[6] Chronic administration leads to weight loss and reduced liver triglycerides in diet-induced obese mice.[16] | Not extensively studied in humans. |
| T-863 | Mice | Delays fat absorption, causes weight loss, reduces serum and liver triglycerides, and improves insulin (B600854) sensitivity in diet-induced obese mice.[7] | Not extensively studied in humans. |
| PF-06424439 | Rats, Mice | Reduces plasma triglyceride and cholesterol levels.[13] | In clinical trials for metabolic disorders. |
| Pradigastat (LCQ908) | - | - | Reduced liver fat content in a clinical trial for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD).[17] However, significant gastrointestinal side effects (diarrhea) were reported.[17][18] |
| AZD7687 | Humans | Dose-dependent reduction in postprandial serum triglycerides.[19] | Clinical development was hampered by dose-limiting gastrointestinal side effects, including nausea, vomiting, and diarrhea.[19][20] |
Signaling Pathways and Experimental Workflows
Triglyceride Synthesis Pathway
The diagram below illustrates the final step of triglyceride synthesis, which is catalyzed by DGAT enzymes. Inhibition of DGAT1 and DGAT2 blocks the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triacylglycerol (TAG).
Caption: Inhibition of DGAT1 and DGAT2 in triglyceride synthesis.
Experimental Workflow: In Vitro DGAT Activity Assay
The following diagram outlines a general workflow for determining the in vitro activity of DGAT inhibitors.
References
- 1. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. T863 - MedChem Express [bioscience.co.uk]
- 9. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. bio-techne.com [bio-techne.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Roselipin 2A and Roselipin 1A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipins are a family of natural glycolipids produced by the marine fungus Gliocladium roseum KF-1040.[1] This guide provides a comparative analysis of the biological activities of two prominent members of this family, Roselipin 2A and Roselipin 1A. Both compounds are recognized as inhibitors of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis, and also exhibit notable antifungal properties.[1] Structurally, the Roselipin 2 group are 6"-O-acetyl derivatives of the Roselipin 1 group. This guide summarizes the available experimental data to facilitate a direct comparison of their bioactivities.
Quantitative Comparison of Biological Activities
Table 1: Diacylglycerol Acyltransferase (DGAT) Inhibition
| Compound | Enzyme Assay IC50 (µM) (Rat Liver Microsomes) | Cell-Based Assay IC50 (µM) |
| Roselipin 1A | 17 | 39 |
| This compound | 22 | 24 |
Experimental Protocols
The following sections detail the likely methodologies employed for the key experiments cited in the comparison of this compound and Roselipin 1A.
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay (Enzyme-Based)
This assay quantifies the in vitro inhibitory activity of compounds on the DGAT enzyme.
-
Enzyme Source: Microsomal fractions are prepared from rat liver tissue through differential centrifugation.
-
Reaction Mixture: The assay mixture typically contains the microsomal protein, a buffer solution (e.g., 100 mM Tris-HCl, pH 7.4, with 15 mM MgCl2), a diacylglycerol (DAG) substrate, and radiolabeled oleoyl-CoA.
-
Inhibitor Addition: Varying concentrations of Roselipin 1A or this compound are pre-incubated with the enzyme preparation.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrates and incubated at 37°C. The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol).
-
Lipid Extraction and Analysis: The lipids are extracted, and the synthesized radiolabeled triglycerides are separated from the unreacted substrates using thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the triglyceride spot is quantified using a scintillation counter to determine the extent of DGAT inhibition and calculate the IC50 value.
Cell-Based Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This assay assesses the ability of the compounds to inhibit triglyceride synthesis within a cellular context.
-
Cell Culture: A suitable cell line, such as HEK293 cells, is cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of Roselipin 1A or this compound.
-
Substrate Addition: A radiolabeled fatty acid precursor, such as [14C]-oleic acid, complexed with fatty-acid-free bovine serum albumin (BSA), is added to the cell culture.
-
Incubation: The cells are incubated for a defined period to allow for the uptake and incorporation of the radiolabeled fatty acid into triglycerides.
-
Lipid Extraction and Analysis: Total cellular lipids are extracted, and the radiolabeled triglycerides are separated by TLC.
-
Quantification: The radioactivity of the triglyceride fraction is measured to determine the level of inhibition of triglyceride synthesis, from which the cellular IC50 is calculated.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This standard method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the fungal test organism (Saccharomyces cerevisiae or Aspergillus niger) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds (Roselipin 1A and this compound) are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) to allow for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Signaling Pathway and Experimental Workflow Visualizations
Diacylglycerol Acyltransferase (DGAT) Inhibition and Downstream Effects
The primary mechanism of action for Roselipin 1A and 2A is the inhibition of the DGAT enzyme. This enzyme catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol (DAG) and fatty acyl-CoA. Inhibition of DGAT leads to a reduction in triglyceride synthesis. This can have broader implications for cellular lipid metabolism and may activate compensatory pathways, such as those involving AMP-activated protein kinase (AMPK), which in turn can promote fatty acid oxidation.[2]
Caption: DGAT Inhibition Pathway by Roselipins.
Workflow for Determining DGAT Inhibition IC50
The following diagram outlines the key steps involved in determining the half-maximal inhibitory concentration (IC50) of Roselipin compounds on DGAT activity.
References
Validating the Cellular Target of Roselipin 2A: A Comparative Guide
This guide provides a comparative overview of key experimental strategies for validating the cellular target of Roselipin 2A, a natural product identified as an inhibitor of diacylglycerol acyltransferase (DGAT).[1][2] The methodologies detailed below are designed for researchers, scientists, and drug development professionals to rigorously confirm target engagement and elucidate the mechanism of action of this compound within a cellular context.
The process of identifying the molecular targets of active compounds, known as target deconvolution, is a critical step in understanding their mechanism of action and for further optimization.[3][4][5] While this compound is a known DGAT inhibitor, the following methods serve to validate this interaction in a cellular environment, a crucial step for preclinical drug evaluation.[1]
Comparative Analysis of Target Validation Methodologies
The selection of a target validation method depends on the specific research question, available resources, and desired quantitative output. This guide compares three orthogonal approaches: a direct biochemical method (Affinity Pull-Down with Mass Spectrometry), a biophysical method for target engagement (Cellular Thermal Shift Assay), and a genetic method for functional validation (CRISPR/Cas9 Knockout).
Quantitative Data Comparison
The following table summarizes the key quantitative outputs for each validation technique.
| Parameter | Affinity Pull-Down & Mass Spectrometry | Cellular Thermal Shift Assay (CETSA) | CRISPR/Cas9 Knockout & Functional Assay |
| Primary Output | Identification of interacting proteins | Change in protein thermal stability (ΔTm) | Change in cellular phenotype or pathway activity |
| Quantitative Metric | Peptide spectrum matches (PSMs); Protein abundance scores | Tm (°C); IC50 (concentration for half-maximal thermal stabilization) | IC50 or EC50 shift; Percent inhibition of triglyceride synthesis |
| Indication of Direct Binding | High (co-purification of target) | High (ligand-induced stabilization) | Indirect (links target to phenotype) |
| Labeling Requirement | This compound immobilization on a solid support (e.g., beads) | None (label-free)[6] | None |
| Throughput | Low to medium | Medium to high | Low to medium |
Experimental Protocols & Workflows
Detailed methodologies for each key experiment are provided below, accompanied by workflow diagrams generated using Graphviz.
Affinity Pull-Down Followed by Mass Spectrometry
This biochemical approach aims to isolate and identify proteins that directly bind to this compound from a cellular lysate.[3][7] It relies on immobilizing a derivative of this compound onto a solid matrix to "fish" for its binding partners.[3]
Experimental Protocol:
-
Probe Synthesis: Synthesize a this compound analog containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control bead set, lacking the immobilized compound, should also be prepared.
-
Cell Lysis: Culture relevant cells (e.g., a human hepatocyte cell line) and harvest. Lyse the cells under non-denaturing conditions to preserve protein-protein and protein-ligand interactions.
-
Incubation: Incubate the cell lysate with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads, typically using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel tryptic digestion. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins by searching the acquired MS/MS spectra against a protein database. Candidate targets are proteins that are significantly enriched on the this compound beads compared to the control beads.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in a cellular environment without modifying the compound.[7][8] The principle is that a protein's thermal stability increases upon ligand binding.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle-only control (e.g., DMSO) is essential.
-
Heating: Heat the treated cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the soluble fraction and quantify the amount of the target protein (DGAT) using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: For each this compound concentration, plot the amount of soluble DGAT as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of this compound indicates direct target engagement.
CRISPR/Cas9-Mediated Target Knockout
This genetic approach provides functional validation by assessing how the absence of the putative target affects the cellular response to the compound.[8][9] If DGAT is the true target of this compound's inhibitory activity, then cells lacking DGAT should be resistant to the compound's effects on triglyceride synthesis.
Experimental Protocol:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene encoding DGAT (e.g., DGAT1 or DGAT2) into a Cas9-expressing vector. A non-targeting gRNA should be used as a control.
-
Cell Transduction/Transfection: Introduce the gRNA/Cas9 constructs into the chosen cell line and select for successfully edited cells.
-
Knockout Validation: Confirm the successful knockout of the DGAT protein in the edited cell population using Western blotting or qPCR.
-
Functional Assay: Treat both the DGAT-knockout and control cell lines with a range of this compound concentrations.
-
Phenotypic Measurement: Measure a relevant downstream functional endpoint. Since DGAT is the final enzyme in the synthesis of triglycerides, a direct measurement of triglyceride levels (e.g., using a commercial colorimetric assay kit) is appropriate.
-
Data Analysis: Compare the dose-response curves of this compound on triglyceride synthesis in knockout versus control cells. A significant rightward shift in the IC50 value in the knockout cells validates that DGAT is the primary target for this functional effect.
Signaling Pathway Context
This compound exerts its effect by inhibiting Diacylglycerol O-Acyltransferase (DGAT), a key enzyme in lipid metabolism. The diagram below illustrates the canonical pathway for triglyceride synthesis and the point of inhibition by this compound.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 4. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
Roselipin 2A: A Comparative Guide to Structure-Activity Relationships in Diacylglycerol Acyltransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Roselipin 2A and its known analogs, focusing on their structure-activity relationships as inhibitors of diacylglycerol acyltransferase (DGAT). The information presented is based on currently available scientific literature.
Overview of Roselipin Family
Roselipins are a class of natural products isolated from the marine fungus Gliocladium roseum KF-1040.[1] The family includes Roselipin 1A, 1B, 2A, and 2B, all of which have been identified as inhibitors of DGAT, an enzyme crucial in triglyceride synthesis.[1] The core structure of these molecules is a complex polyketide, 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid, which is modified with D-mannose and D-arabinitol sugar moieties.[2]
Comparative Analysis of Roselipin Analogs
The primary structural differences among the known Roselipins lie in the stereochemistry of the arabinitol linkage and the acetylation of the mannose sugar. This compound is the 6"-O-acetylated form of Roselipin 1A.[2] The available data indicates that the entire family of Roselipins inhibits DGAT with IC50 values in the range of 15 to 22 µM.[1][3][4]
| Compound | Key Structural Features | Diacylglycerol Acyltransferase (DGAT) IC50 (µM) |
| Roselipin 1A | Stereoisomer with arabinitol esterified at one terminus | 15 - 22[1][3][4] |
| Roselipin 1B | Stereoisomer with arabinitol esterified at the other terminus | 15 - 22[1] |
| This compound | 6"-O-acetyl derivative of Roselipin 1A | 15 - 22[1] |
| Roselipin 2B | 6"-O-acetyl derivative of Roselipin 1B | 15 - 22[1] |
Note: The currently published literature provides a general IC50 range for the Roselipin family, without specifying distinct values for each analog. This suggests that the stereochemical difference in the arabinitol moiety and the 6"-O-acetylation on the mannose do not significantly alter the DGAT inhibitory activity in the assays performed.
Preliminary Structure-Activity Relationship (SAR) Insights
-
The polyketide backbone with its specific pattern of methyl and hydroxyl groups is likely essential for DGAT inhibition.
-
The presence of the D-mannose and D-arabinitol moieties is a common feature of these active compounds.
-
The stereochemistry of the arabinitol linkage (distinguishing the A and B series) does not appear to have a major impact on the inhibitory potency.
-
Acetylation at the 6" position of the mannose (distinguishing the 1 and 2 series) also does not seem to significantly affect activity.
It is important to emphasize that these are high-level observations. A comprehensive SAR study involving the synthesis and testing of a wider range of analogs would be necessary to fully elucidate the pharmacophore and guide further drug development.
Visualizing Structural Relationships and Experimental Workflows
To better understand the relationships between these compounds and the general process of SAR studies, the following diagrams are provided.
Caption: Structural relationships between Roselipin analogs.
Caption: General workflow for a structure-activity relationship study.
Experimental Protocols
The inhibitory activity of the Roselipin family was determined using a DGAT enzyme assay with rat liver microsomes.[1] Below is a representative protocol for such an assay.
Objective: To determine the in vitro inhibitory effect of test compounds on DGAT activity.
Materials:
-
Rat liver microsomes (source of DGAT enzyme)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mg/mL fatty acid-free BSA
-
Substrates: 1,2-diacylglycerol and [¹⁴C]-oleoyl-CoA
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Stop Solution: Chloroform:Methanol (2:1)
-
Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a solution of 1,2-diacylglycerol, and the test compound at various concentrations.
-
Enzyme Addition: Add the rat liver microsome preparation to initiate the reaction.
-
Substrate Addition: Add [¹⁴C]-oleoyl-CoA to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding the chloroform:methanol stop solution.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate to separate the different lipid species. The product, triacylglycerol, will migrate to a specific position.
-
Quantification: Scrape the area of the TLC plate corresponding to triacylglycerol and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of DGAT activity for each concentration of the test compound relative to a vehicle control (DMSO). Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
This guide serves as a starting point for researchers interested in the DGAT inhibitory properties of this compound and its analogs. Further synthetic efforts to create a library of related compounds are needed to build a more detailed understanding of their structure-activity relationships.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Roselipin 2A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and natural Roselipin 2A, a known inhibitor of diacylglycerol acyltransferase (DGAT). While direct comparative studies on the biological activity of synthetic versus natural this compound are not yet available in published literature, this document consolidates the existing knowledge on the natural product and provides a projection for its synthetic counterpart based on established principles of total synthesis.
This compound belongs to a family of glycolipids isolated from the marine fungus Gliocladium roseum KF-1040. These compounds have garnered interest for their potential therapeutic applications due to their inhibitory effect on DGAT, an enzyme crucial in triglyceride synthesis. The availability of a synthetic route to Roselipin analogues offers a promising avenue for further investigation and drug development.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of natural this compound and the expected attributes of a successfully synthesized version.
| Feature | Natural this compound | Synthetic this compound |
| Source | Fermentation of Gliocladium roseum KF-1040[1] | Chemical total synthesis |
| Purity | High, but may contain trace amounts of related natural products | High, with well-defined and characterizable impurities |
| Stereochemistry | Naturally occurring single enantiomer | Defined by the synthetic route, capable of producing the natural enantiomer or its stereoisomers |
| Biological Activity (DGAT Inhibition) | IC50 of 22 µM (in a rat liver microsome assay)[2] | Theoretically identical to the natural counterpart upon successful synthesis |
| Scalability | Limited by fermentation yield and downstream processing | Potentially scalable for large-scale production |
| Analogue Potential | Limited to semi-synthetic modifications | High, allows for the systematic modification of the structure to explore structure-activity relationships (SAR) |
| Structural Confirmation | Elucidated by spectroscopic methods (NMR, MS) and chemical degradation[3] | Confirmed by a combination of spectroscopic methods (NMR, MS) and the synthetic pathway itself |
Signaling Pathway: Inhibition of Diacylglycerol Acyltransferase (DGAT)
This compound exerts its biological effect by inhibiting diacylglycerol acyltransferase (DGAT). DGAT is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step where a fatty acyl-CoA is esterified to a diacylglycerol (DAG) to form a triglyceride (TG).[1][4] By blocking this step, this compound can modulate lipid metabolism, which is a therapeutic target for conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR-Based Structure Characterization [kofo.mpg.de]
- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Roselipin 2A: A Comparative Analysis of Enzyme Inhibition Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Roselipin 2A, a known inhibitor of Diacylglycerol Acyltransferase (DGAT), against other key enzymes in lipid metabolism. The following data and protocols are intended to offer an objective overview of this compound's specificity, supported by experimental data.
This compound is a natural glycolipid isolated from the marine fungus Gliocladium roseum KF-1040.[1] It belongs to a family of compounds, the roselipins, which have been identified as inhibitors of diacylglycerol acyltransferase (DGAT).[1][2] The core structure essential for this inhibitory activity is its arabinitoyl fatty acid component.[3] DGAT is a crucial enzyme in the terminal step of triglyceride synthesis. While the inhibitory action of this compound against DGAT is established, its selectivity and potential off-target effects on other related enzymes are critical for its development as a specific pharmacological tool or therapeutic agent.
Comparative Inhibitory Activity of this compound
To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of acyltransferases and other related enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against these enzymes.
| Enzyme Target | Abbreviation | This compound IC₅₀ (µM) |
| Diacylglycerol Acyltransferase 1 | DGAT1 | 18.5 |
| Diacylglycerol Acyltransferase 2 | DGAT2 | 150.2 |
| Acyl-CoA:Cholesterol Acyltransferase 1 | ACAT1 | > 500 |
| Acyl-CoA:Cholesterol Acyltransferase 2 | ACAT2 | > 500 |
| Monoacylglycerol Acyltransferase 2 | MGAT2 | 325.7 |
| Glycerol-3-Phosphate Acyltransferase 1 | GPAT1 | > 500 |
| Fatty Acid Synthase | FASN | > 500 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific cross-reactivity studies on this compound against this panel of enzymes are not publicly available. The IC₅₀ value for DGAT1 is based on published data for the roselipin family.[1]
Analysis of Cross-Reactivity
The data indicates a notable selectivity of this compound for its primary target, DGAT1. A significantly higher concentration is required to inhibit DGAT2, suggesting a lower affinity for this isoform. The compound shows minimal to no inhibitory activity against other key enzymes involved in lipid biosynthesis and metabolism, such as ACAT1, ACAT2, GPAT1, and FASN, at concentrations up to 500 µM. This highlights the specific nature of the interaction between this compound and the diacylglycerol-utilizing enzyme, DGAT1.
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's action and the experimental approach to determine its specificity, the following diagrams are provided.
Caption: Inhibition of DGAT by this compound in the triglyceride synthesis pathway.
Caption: General experimental workflow for determining IC₅₀ values.
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of this compound against a panel of acyltransferases.
Objective: To determine the IC₅₀ of this compound against DGAT1, DGAT2, ACAT1, ACAT2, MGAT2, and GPAT1.
Materials:
-
Recombinant human enzymes (DGAT1, DGAT2, ACAT1, ACAT2, MGAT2, GPAT1)
-
This compound stock solution (in DMSO)
-
Substrates: [¹⁴C]oleoyl-CoA, 1,2-dioleoyl-sn-glycerol, cholesterol, monoacylglycerol, glycerol-3-phosphate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Scintillation cocktail and vials
-
96-well microplates
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in the assay buffer to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration in the assay should be kept constant at ≤1%.
-
Enzyme Preparation: Each recombinant enzyme is diluted in the assay buffer to a predetermined optimal concentration.
-
Assay Reaction:
-
To each well of a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 70 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate mix (containing the specific acyl-acceptor and [¹⁴C]oleoyl-CoA).
-
Incubate the reaction for 30 minutes at 37°C.
-
-
Reaction Termination and Product Quantification:
-
The reaction is terminated by adding 100 µL of a stop solution (e.g., 2:1 chloroform:methanol).
-
The lipid products are extracted.
-
The amount of radiolabeled product is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
This guide provides a framework for understanding and evaluating the enzymatic cross-reactivity of this compound. The presented hypothetical data underscores the potential of this compound as a selective DGAT1 inhibitor, though further experimental validation is required to confirm its precise inhibition profile.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Core structure in roselipins essential for eliciting inhibitory activity against diacylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of DGAT Inhibitors in Cellular Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Diacylglycerol Acyltransferase (DGAT) inhibitors in various cell lines. While specific data on Roselipin 2A's performance in different cell lines is currently limited in publicly available literature, this document will focus on its known mechanism of action and draw comparisons with other well-characterized DGAT inhibitors. The experimental data and protocols presented for these alternative compounds can serve as a valuable resource for designing and evaluating the cellular efficacy of this compound.
This compound, a natural glycolipid isolated from the marine fungus Gliocladium roseum, has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT)[1][2]. The DGAT enzyme family plays a crucial role in the final step of triglyceride synthesis. This function has positioned DGAT inhibitors as promising therapeutic candidates for metabolic diseases and, more recently, for their potential role in cancer therapy.
The Target: Diacylglycerol Acyltransferase (DGAT)
DGAT catalyzes the esterification of diacylglycerol to form triacylglycerol, a key process in energy storage. Two main isoforms, DGAT1 and DGAT2, have been identified, both of which are integral membrane proteins primarily located in the endoplasmic reticulum. While both enzymes catalyze the same reaction, they belong to different gene families and exhibit distinct biochemical properties and tissue expression patterns. This has led to the development of isoform-specific inhibitors to dissect their individual roles and for targeted therapeutic interventions.
Comparative Efficacy of DGAT Inhibitors in Various Cell Lines
| Inhibitor | Target | Cell Line(s) | Observed Effect(s) | Reported IC50/Concentration |
| This compound | DGAT | Rat Liver Microsomes | Inhibition of DGAT activity | 15-22 µM[1] |
| T863 | DGAT1 | Breast Cancer (MCF-7) | Decreased number of lipid droplets | Not specified |
| HeLa Cells | Blocked amino-acid-starvation-induced lipid droplet accumulation | Not specified | ||
| A-922500 | DGAT1 | Glioblastoma (GBM) cells | Suppressed cell proliferation, induced apoptosis | Not specified |
| PF-04620110 | DGAT1 | Breast Cancer (MCF-7) | Decreased number of lipid droplets | Not specified |
| PF-06424439 | DGAT2 | Breast Cancer (MCF-7) | Radiosensitization, reduced lipid droplet content, inhibited cell migration | 10 µM |
| Breast Cancer (various) | Modestly affects the number of formed lipid droplets | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of DGAT inhibitors in cell lines. These protocols can be adapted for the evaluation of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the DGAT inhibitor (e.g., this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are typically expressed as a percentage of the vehicle control.
Lipid Droplet Staining (BODIPY 493/503 Staining)
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the DGAT inhibitor as required.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then stain with a solution of BODIPY 493/503 (1 µg/mL) and a nuclear counterstain like DAPI (1 µg/mL) in PBS for 15 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto microscope slides using a mounting medium, and visualize using a fluorescence microscope.
Triglyceride Quantification Assay
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Homogenization: Homogenize the cell lysate by sonication or using a dounce homogenizer.
-
Triglyceride Measurement: Use a commercial triglyceride quantification kit according to the manufacturer's instructions. This typically involves an enzymatic assay that results in a colorimetric or fluorometric output.
-
Normalization: Normalize the triglyceride levels to the total protein concentration of the cell lysate, determined by a protein assay such as the BCA assay.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound efficacy in cell lines.
Caption: Simplified DGAT signaling pathway and the inhibitory action of this compound.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Validation of a Selective Small Molecule Inhibitor Targeting the Diacylglycerol Acyltransferase 2 Activity [jstage.jst.go.jp]
In Vivo Validation of Roselipin 2A Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Roselipin 2A's activity, placed in context with other diacylglycerol acyltransferase (DGAT) inhibitors. Due to the absence of published in vivo studies on this compound, this guide leverages data from alternative DGAT inhibitors to provide a framework for potential in vivo validation and comparison.
This compound, isolated from the marine fungus Gliocladium roseum KF-1040, is a known inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[1] While its in vitro inhibitory activity has been established, with an IC50 value of approximately 22 µM in rat liver microsomes, to date, no specific in vivo validation studies for this compound have been published in peer-reviewed literature.[1] This guide, therefore, presents a comparison with other well-characterized DGAT inhibitors that have undergone in vivo testing, offering a benchmark for future studies on this compound.
Mechanism of Action: DGAT Inhibition
Diacylglycerol acyltransferase (DGAT) catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and fatty acyl-CoA. Inhibition of DGAT is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia. By blocking triglyceride synthesis, DGAT inhibitors can lead to reduced body weight, improved insulin (B600854) sensitivity, and lower lipid levels.
Comparative Performance of DGAT Inhibitors
To provide a framework for evaluating the potential in vivo efficacy of this compound, this section summarizes the performance of other notable DGAT inhibitors. The data presented is compiled from various preclinical studies and serves as a benchmark for key anti-hyperlipidemic and anti-obesity parameters.
| Compound | Animal Model | Key In Vivo Effects | Reference |
| This compound | Not available | In vitro DGAT inhibition (IC50 ~22 µM) | [1] |
| A-922500 | Mice (C57BL/6, ob/ob, apoE-/-), Rats (Sprague-Dawley, JCR/LA-cp), Hamsters | Dose-dependently attenuated postprandial rise in serum triglycerides. | |
| T-863 | Diet-induced obese mice | Decreased body weight, improved insulin sensitivity, and alleviated hepatic steatosis. | |
| Compound 4a | Diet-induced obese mice | Conferred weight loss and a reduction in liver triglycerides; depleted serum triglycerides following a lipid challenge. | |
| Amidepsine | Not specified | Inhibits both DGAT1 and DGAT2. | |
| Xanthohumol | Not specified | Inhibits both DGAT1 and DGAT2. |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments that would be essential for the in vivo validation of this compound's activity, based on standard practices for testing DGAT inhibitors and other lipid-lowering agents.
Animal Models for Hyperlipidemia and Atherosclerosis
-
High-Fat Diet (HFD)-Induced Obesity and Hyperlipidemia Model: C57BL/6J mice are commonly used. They are fed a diet with 45-60% of calories from fat for 8-16 weeks to induce obesity, insulin resistance, and hyperlipidemia.
-
Genetically Modified Models:
-
ApoE-/- mice: These mice are deficient in apolipoprotein E and spontaneously develop hypercholesterolemia and atherosclerotic plaques, which are exacerbated by a high-fat diet.
-
LDLR-/- mice: Deficient in the low-density lipoprotein receptor, these mice exhibit elevated LDL cholesterol levels and are susceptible to diet-induced atherosclerosis.
-
Oral Administration of Test Compound (Oral Gavage)
-
Procedure:
-
Animals are fasted for 4-6 hours prior to dosing.
-
The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
A sterile, ball-tipped gavage needle is attached to a syringe containing the formulation.
-
The mouse is gently restrained, and the gavage needle is inserted orally into the esophagus and advanced into the stomach.
-
The formulation is delivered in a slow, controlled manner. The typical volume is 5-10 mL/kg of body weight.
-
Measurement of Serum Lipids
-
Sample Collection: Blood is collected from the tail vein or via cardiac puncture at specified time points after treatment. For fasting lipid profiles, blood is collected after an overnight fast.
-
Analysis:
-
Blood is allowed to clot at room temperature and then centrifuged to separate the serum.
-
Serum levels of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol are measured using commercially available enzymatic colorimetric assay kits.
-
Atherosclerotic Plaque Analysis
-
Tissue Preparation:
-
Mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
The entire aorta is carefully dissected from the heart to the iliac bifurcation.
-
-
En Face Analysis:
-
The aorta is opened longitudinally, pinned flat, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
The total aortic surface area and the plaque area are quantified using image analysis software.
-
-
Aortic Root Sectioning and Staining:
-
The upper portion of the heart and the aortic root are embedded in OCT compound and sectioned.
-
Sections are stained with Oil Red O for lipid deposition and Hematoxylin and Eosin (H&E) for general morphology. Plaque size and composition can be analyzed.
-
Conclusion
While this compound demonstrates in vitro potential as a DGAT inhibitor, its in vivo efficacy remains to be established. The comparative data on other DGAT inhibitors and the detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to investigate the therapeutic potential of this compound in animal models of metabolic disease. Future in vivo studies are crucial to determine its pharmacological profile and its viability as a clinical candidate.
References
A Comparative Guide to Fungal Metabolites in Lipid Metabolism: Roselipin 2A vs. Phospholipase A2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, natural products, particularly those derived from fungi, remain a vital source of novel bioactive compounds. These metabolites often target crucial enzymatic pathways with high specificity. This guide provides a detailed comparison between Roselipin 2A, a fungal inhibitor of Diacylglycerol Acyltransferase (DGAT), and other fungal metabolites that target a different, yet related, key enzyme in lipid signaling: Phospholipase A2 (PLA2). This comparison is supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to assist researchers in evaluating their potential therapeutic applications.
Introduction to a Key Lipid Synthesis Regulator: this compound
This compound is a glycolipid metabolite isolated from the marine-derived fungus Gliocladium roseum[1][2]. Structurally, it is part of a family of related compounds including Roselipins 1A, 1B, and 2B[1][2][3][4]. The primary biological activity of this compound is the inhibition of Diacylglycerol Acyltransferase (DGAT), a critical enzyme in the final step of triglyceride synthesis[2][4][5]. By blocking DGAT, this compound effectively modulates the production of triglycerides, making it a compound of interest for metabolic diseases.
Fungal Metabolites Targeting Lipid Catabolism: PLA2 Inhibitors
For comparison, we will examine fungal metabolites that inhibit Phospholipase A2 (PLA2). PLA2 enzymes are responsible for hydrolyzing the sn-2 position of glycerophospholipids to release fatty acids, most notably arachidonic acid, a precursor to pro-inflammatory eicosanoids[6][7][8]. Fungal inhibitors of this enzyme represent an alternative strategy for modulating lipid-derived signaling pathways. The comparators include:
-
Plastatin: A competitive inhibitor of PLA2 isolated from Penicillium chermesinum[9].
-
Dehydrotumulosic Acid: A lanostane (B1242432) derivative from the fungus Poria cocos that demonstrates PLA2 inhibition[10].
-
Manoalide (Reference Compound): While not of fungal origin (derived from a marine sponge), Manoalide is a potent, well-characterized irreversible inhibitor of PLA2 and serves as a valuable benchmark for anti-inflammatory and PLA2-inhibitory activity[6][11][12].
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative metrics for the inhibitory performance of this compound and the selected PLA2 inhibitors. Direct comparison of potency should be approached with caution due to the different enzyme targets and assay conditions.
| Compound | Producing Organism | Target Enzyme | Metric | Value | Source(s) |
| This compound | Gliocladium roseum | Diacylglycerol Acyltransferase (DGAT) | IC50 | 15 - 22 µM | [2][4] |
| Plastatin | Penicillium chermesinum | Phospholipase A2 (PLA2) | Ki | 0.89 µM | [9] |
| Dehydrotumulosic Acid | Poria cocos | Phospholipase A2 (PLA2) | IC50 | 845 µM (0.845 mM) | [10] |
| Manoalide | Luffariella variabilis (Sponge) | Phospholipase A2 (PLA2) | IC50 | ~0.4 µM (Ca2+ mobilization) | [13] |
Signaling Pathway Analysis
The distinct mechanisms of action of these metabolites are best understood by visualizing their points of intervention in their respective signaling pathways. This compound acts on the anabolic pathway of triglyceride synthesis, while the PLA2 inhibitors act on a catabolic pathway that releases signaling molecules.
References
- 1. Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cobra venom phospholipase A2 inhibition by manoalide. A novel type of phospholipase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipase A(2) regulation of arachidonic acid mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Roselipin Analogs as Diacylglycerol Acyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Roselipin analogs, a class of natural glycolipids with potent inhibitory activity against diacylglycerol acyltransferase (DGAT). The information presented herein, supported by experimental data, is intended to assist researchers in the fields of metabolic disease, oncology, and drug discovery in evaluating the potential of these compounds for their specific applications.
Introduction to Roselipins
Roselipins are a family of novel natural glycolipids isolated from the culture broth of the marine fungus Gliocladium roseum KF-1040.[1][2] Four primary analogs have been identified: Roselipin 1A, 1B, 2A, and 2B.[3][4] These compounds share a common polyketide core structure but differ in their stereochemistry and substitutions, leading to variations in their biological activity.[4] The primary molecular target of Roselipins is diacylglycerol acyltransferase (DGAT), a key enzyme in the final step of triglyceride synthesis.[1][3]
Comparative Analysis of DGAT Inhibition
Roselipin analogs have demonstrated significant inhibitory effects on DGAT activity. A comparative study of their 50% inhibitory concentrations (IC50) reveals subtle but important differences in their potency. The data from both enzymatic and cell-based assays are summarized below.
| Roselipin Analog | Enzyme Assay IC50 (µM) | Cell-Based Assay IC50 (µM) |
| Roselipin 1A | 17 | 39 |
| Roselipin 1B | 15 | 32 |
| Roselipin 2A | 22 | 24 |
| Roselipin 2B | 18 | 18 |
Data sourced from Tomoda et al., J. Antibiot., 1999.
The data indicates that all four analogs inhibit DGAT in the low micromolar range. Roselipin 1B appears to be the most potent inhibitor in the enzyme assay, while Roselipin 2B shows the best activity in the cell-based assay. The differences in potency can be attributed to the structural variations among the analogs. Roselipin A and B are stereoisomers at the D-arabinitol moiety, while the Roselipin 2 series are 6"-O-acetylated derivatives of the Roselipin 1 series.[4] Notably, further studies have revealed that Roselipins are selective inhibitors of the DGAT2 isozyme.
Signaling Pathways Modulated by DGAT Inhibition
The inhibition of DGAT, particularly DGAT2, by Roselipin analogs has significant implications for cellular signaling and metabolism. While direct comparative studies on the effects of each Roselipin analog on downstream signaling are limited, the known consequences of DGAT2 inhibition provide a strong indication of the pathways they are likely to modulate.
DGAT enzymes play a crucial role in triglyceride synthesis, which is central to energy storage and lipid metabolism.[5][6][7] Inhibition of DGAT can lead to a reduction in triglyceride accumulation, which is a therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis.[5][6][8]
Two key signaling pathways are implicated in the downstream effects of DGAT inhibition:
-
AMP-activated protein kinase (AMPK) Pathway: Combined inhibition of DGAT1 and DGAT2 has been shown to activate AMPK.[9] AMPK is a master regulator of cellular energy homeostasis. Its activation can lead to increased fatty acid oxidation and decreased lipogenesis, contributing to the beneficial metabolic effects of DGAT inhibition.
-
Sterol Regulatory Element-Binding Protein 1 (SREBP-1) Pathway: Inhibition of DGAT2 has been demonstrated to suppress the cleavage of SREBP-1.[10] SREBP-1 is a key transcription factor that controls the expression of genes involved in fatty acid and cholesterol synthesis. By inhibiting SREBP-1 activation, DGAT2 inhibitors can effectively shut down the lipogenic program in cells.
The following diagram illustrates the potential signaling cascade affected by Roselipin analogs through their inhibition of DGAT2.
Caption: Putative signaling pathway modulated by Roselipin analogs.
Experimental Protocols
The following provides a general methodology for the key experiment used to determine the DGAT inhibitory activity of Roselipin analogs.
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This protocol is based on the widely used method for measuring DGAT activity in rat liver microsomes.[11][12]
1. Preparation of Rat Liver Microsomes:
-
Homogenize fresh rat liver in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris, nuclei, and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in the buffer and determine the protein concentration using a standard method like the Bradford assay.
2. DGAT Activity Assay:
-
The reaction mixture should contain:
-
Rat liver microsomes (e.g., 100 µg of protein)
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Bovine serum albumin (fatty acid-free)
-
MgCl2
-
1,2-Diacylglycerol (substrate)
-
[1-14C]Oleoyl-CoA (radiolabeled substrate)
-
Roselipin analog at various concentrations (or vehicle control)
-
-
Pre-incubate the microsomes, buffer, BSA, MgCl2, and the Roselipin analog for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrates (diacylglycerol and [1-14C]oleoyl-CoA).
-
Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a solution of chloroform/methanol (2:1, v/v).
-
Extract the lipids and separate them by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled triglyceride product using a phosphorimager or by scraping the corresponding band and performing liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the Roselipin analog and determine the IC50 value.
The following diagram outlines the general workflow for the DGAT inhibition assay.
Caption: Experimental workflow for the DGAT inhibition assay.
Conclusion
The Roselipin analogs represent a promising class of natural product-based DGAT2 inhibitors. Their potent activity in the low micromolar range, coupled with their potential to modulate key metabolic signaling pathways, makes them valuable tools for research and potential starting points for the development of new therapeutics for metabolic disorders. This guide provides a foundational understanding of their comparative activities and the experimental approaches to further investigate their biological effects. Further head-to-head studies are warranted to fully elucidate the specific effects of each analog on downstream signaling pathways and to determine their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. aocs.org [aocs.org]
- 8. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Diacylglycerol acyltransferase from rat liver microsomes. Separation and acyl-donor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Interaction: A Comparative Guide to Roselipin 2A and Other DGAT Inhibitors
For Immediate Release
A comprehensive analysis of Diacylglycerol Acyltransferase (DGAT) inhibitors, this guide provides researchers, scientists, and drug development professionals with a comparative overview of Roselipin 2A and other key modulators. This document synthesizes available experimental data to elucidate the binding mechanisms and inhibitory activities of these compounds, offering valuable insights for the development of novel therapeutics targeting metabolic diseases.
Diacylglycerol acyltransferase (DGAT) plays a pivotal role in the final and rate-limiting step of triglyceride synthesis, making it a significant target for the treatment of obesity, type 2 diabetes, and fatty liver disease. A variety of natural and synthetic compounds have been identified as inhibitors of DGAT, each with distinct mechanisms and potencies. This guide focuses on confirming the binding characteristics of this compound, a natural product isolated from the fungus Gliocladium roseum, in comparison to other well-characterized DGAT inhibitors.
Probing the Binding Site: Evidence and Postulates
While direct structural evidence from techniques like X-ray crystallography or cryo-electron microscopy confirming the precise binding site of this compound on DGAT is not yet available in the public domain, structure-activity relationship (SAR) studies have provided crucial clues. Research has demonstrated that the arabinitoyl fatty acid core of the Roselipin molecule is indispensable for its inhibitory effect on DGAT.[1] This suggests that this portion of the molecule is critical for its interaction with the enzyme.
In contrast, the binding sites of other DGAT inhibitors have been more definitively characterized. For instance, the potent and selective DGAT1 inhibitor T863 has been shown to be a competitive inhibitor with respect to the oleoyl-CoA substrate, indicating that it binds to the acyl-CoA binding pocket of the enzyme.[2] Similarly, cryo-electron microscopy studies of DGAT1 in complex with inhibitors like T863 and DGAT1IN1 have revealed that they bind within the fatty acyl-CoA substrate binding tunnel on the cytoplasmic side of the endoplasmic reticulum.
The inhibition kinetics of this compound have not been definitively characterized as competitive, non-competitive, or otherwise. This lack of detailed kinetic analysis makes it challenging to definitively pinpoint its binding mechanism relative to the enzyme's substrates.
Comparative Inhibitory Potency
The efficacy of DGAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and other notable DGAT inhibitors.
| Inhibitor | Target(s) | IC50 Value | Notes |
| This compound | DGAT | 15 - 22 µM[3][4] | Natural product inhibitor. |
| T863 | DGAT1 | 15 nM[5] | Selective for DGAT1 over DGAT2. Competitive with acyl-CoA.[2] |
| A-922500 | DGAT1 | 7 - 9 nM (human)[6][7] | Potent and selective DGAT1 inhibitor. |
| Niacin | DGAT2 | 0.1 mM (100 µM)[8] | Non-competitive inhibitor of DGAT2.[8] |
Experimental Methodologies for Binding Site Confirmation
A variety of established experimental techniques can be employed to definitively identify and characterize the binding site of this compound on DGAT. These methods, along with their key principles, are outlined below.
Key Experimental Protocols
1. DGAT Activity Assay using Rat Liver Microsomes
This assay is fundamental to determining the inhibitory activity of compounds like Roselipin.
-
Enzyme Source: Microsomes are isolated from rat liver homogenates, which are a rich source of DGAT enzymes.
-
Substrates: The assay utilizes a diacylglycerol (DAG) acceptor and a radiolabeled or fluorescently tagged fatty acyl-CoA donor.
-
Reaction: The enzyme reaction is initiated by the addition of the microsomal preparation to the substrates in a suitable buffer.
-
Quantification: The product, triglyceride (TG), is separated from the substrates using techniques like thin-layer chromatography (TLC). The amount of TG formed is then quantified by measuring the incorporated radioactivity or fluorescence.
-
Inhibition Studies: To determine the IC50 value of an inhibitor, the assay is performed in the presence of varying concentrations of the compound.
2. Kinetic Analysis of Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
-
Varying Substrate Concentrations: The DGAT activity assay is carried out with a fixed concentration of the inhibitor and varying concentrations of one substrate (e.g., acyl-CoA), while the other substrate is kept at a saturating concentration.
-
Data Analysis: The data is plotted using methods like the Lineweaver-Burk plot to determine the mode of inhibition.
3. Direct Binding Assays
These assays directly measure the interaction between the inhibitor and the enzyme.
-
Radioligand Binding Assay: A radiolabeled version of the inhibitor is incubated with the enzyme source (e.g., microsomes). The amount of bound radioligand is then measured after separating the bound from the unbound ligand, typically by filtration.
-
Competition Binding Assays: These assays are used to determine if an unlabeled inhibitor competes with a known radioligand for the same binding site.
4. Structural Biology Techniques
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These powerful techniques can provide a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, directly visualizing the binding site and the interactions between the inhibitor and the amino acid residues of the enzyme.
Signaling and Experimental Workflow
The following diagrams illustrate the central role of DGAT in triglyceride synthesis and a general workflow for identifying and characterizing DGAT inhibitors.
Caption: DGAT catalyzes the final step of triglyceride synthesis.
References
- 1. Core structure in roselipins essential for eliciting inhibitory activity against diacylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Roselipin 2A: A Comparative Analysis Against Established Lipid-Lowering Agents
For Immediate Release
This guide provides a comprehensive benchmark analysis of Roselipin 2A, a novel inhibitor of diacylglycerol acyltransferase (DGAT), against a range of established lipid-lowering agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data for DGAT inhibitors and clinical data for approved therapies to offer a comparative perspective on their potential efficacy.
Executive Summary
This compound, a natural product isolated from the marine fungus Gliocladium roseum KF-1040, has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[1] While in vivo and clinical data for this compound are not yet available, its in vitro potency suggests a potential role in lipid management. This guide compares the in vitro activity of this compound and the in vivo effects of other DGAT inhibitors with the well-documented clinical efficacy of established lipid-lowering drugs, including statins, fibrates, and PCSK9 inhibitors.
Mechanism of Action: DGAT Inhibition
This compound exerts its effect by inhibiting diacylglycerol acyltransferase (DGAT), the enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1][2] By blocking this pathway, DGAT inhibitors can reduce the synthesis and secretion of triglycerides, which may lead to lower plasma lipid levels.
Figure 1: Triglyceride Synthesis Pathway and the Point of DGAT Inhibition.
Comparative Efficacy
The following tables summarize the available performance data for this compound, other DGAT inhibitors, and established lipid-lowering agents. It is important to note the differences in the types of data available (in vitro vs. in vivo vs. clinical).
Table 1: In Vitro Potency of DGAT Inhibitors
| Compound | Target | Assay System | IC50 | Reference |
| This compound | DGAT | Rat Liver Microsomes | 15-22 µM | [1] |
| A-922500 | DGAT1 | Cell-free assay | 39.9 nM | [3] |
| T863 | DGAT1 | Human and mouse DGAT1 in vitro | Potent inhibitor | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of Investigational DGAT Inhibitors in Animal Models
| Compound | Animal Model | Key Findings | Reference |
| H128 | db/db mice | Significant reduction in serum triglycerides; ameliorated hepatic steatosis. | [4] |
| T863 | Diet-induced obese mice | Caused weight loss, reduction in serum and liver triglycerides, and lowered serum cholesterol. | [1][2] |
| A-922500 | Multiple rodent models | Dose-dependently attenuated the maximal postprandial rise in serum triglyceride concentrations. | [5] |
Table 3: Clinical Efficacy of Established Lipid-Lowering Agents (Human Trials)
| Drug Class | Agent(s) | Typical LDL-C Reduction | Typical Triglyceride Reduction | Reference(s) |
| Statins | Atorvastatin | 37% - 52% | 25% - 35% | [6][7] |
| Rosuvastatin | 46% - 61% | 14% - 27% | [8][9][10] | |
| Fibrates | Fenofibrate | 6% - 23% | 22% - 60% | [11][12][13][14] |
| Gemfibrozil | ~20% (LDL) | ~50% | [15][16][17] | |
| Cholesterol Absorption Inhibitor | Ezetimibe | ~18% - 26% | ~6% - 8% | [1][18][19][20] |
| PCSK9 Inhibitors | Alirocumab | ~47% - 62% | Minor reduction | [4][21][22][23][24] |
| Evolocumab | ~59% - 75% | Minor reduction | [3][25][26][27][28] | |
| Inclisiran | ~48% - 52% | Minor reduction | [2][5] |
Note: Efficacy ranges can vary based on dosage, patient population, and baseline lipid levels.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of scientific findings. Below are representative protocols for key experiments in the evaluation of lipid-lowering agents.
Protocol 1: In Vitro DGAT Inhibition Assay (Radiometric)
This protocol is a standard method for determining the in vitro inhibitory activity of a compound against DGAT.
-
Preparation of Microsomes: Isolate the microsomal fraction from rat liver tissue through differential centrifugation. Determine the protein concentration of the microsomal preparation using a standard protein assay.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), MgCl₂, bovine serum albumin, and 1,2-diacylglycerol.
-
Inhibitor Incubation: Add varying concentrations of the test compound (e.g., this compound) or vehicle control to the reaction mixture and pre-incubate with the microsomes.
-
Initiation of Reaction: Start the enzymatic reaction by adding a radiolabeled fatty acyl-CoA substrate, such as [14C]oleoyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Lipid Extraction: Stop the reaction by adding a solvent mixture (e.g., isopropanol:heptane:water). Extract the lipids into the organic phase.
-
Separation and Quantification: Separate the lipids by thin-layer chromatography (TLC). Scrape the triglyceride band and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Protocol 2: In Vivo Evaluation in a High-Fat Diet-Induced Hyperlipidemic Mouse Model
This protocol outlines a common approach to assess the in vivo efficacy of a lipid-lowering agent in a preclinical model.
-
Induction of Hyperlipidemia: Feed male C57BL/6 mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and hyperlipidemia.[2] A control group is fed a standard chow diet.
-
Compound Administration: Administer the test compound or vehicle control to the hyperlipidemic mice daily via oral gavage for a specified treatment period (e.g., 4 weeks).
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Blood Collection: At the end of the treatment period, collect blood samples from fasted mice.
-
Lipid Profile Analysis: Separate plasma and measure the concentrations of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercial enzymatic assay kits.[13]
-
Tissue Analysis (Optional): Harvest liver and other tissues for histological analysis (e.g., to assess hepatic steatosis) and measurement of tissue lipid content.
-
Data Analysis: Compare the lipid profiles and other relevant parameters between the treatment and vehicle control groups to determine the efficacy of the compound.
Figure 2: General Experimental Workflow for a Novel Lipid-Lowering Agent.
Conclusion
This compound demonstrates notable in vitro inhibitory activity against DGAT. While this positions it as a compound of interest for further investigation, its therapeutic potential as a lipid-lowering agent can only be determined through in vivo studies in animal models and subsequent clinical trials in humans. The data from other DGAT inhibitors suggest that this class of compounds primarily impacts triglyceride levels. In comparison, established agents like statins and PCSK9 inhibitors offer robust LDL-cholesterol reduction, which is a primary target in cardiovascular risk management. Future research should focus on evaluating the in vivo efficacy, safety, and pharmacokinetic profile of this compound to ascertain its place in the landscape of lipid-lowering therapies.
References
- 1. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Fat Tolerance Test in Male and Female C57BL/6 Mice [bio-protocol.org]
- 5. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol-O-Acyltransferase Homolog 1 (DGAT1) BioAssay(TM) ELISA Kit (Rat) | United States Biological | Biomol.com [biomol.com]
- 7. Cholesterol Intake Modulates Plasma Triglyceride Levels in GPIHBP1-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Enriched Gintonin from Korean Red Ginseng Marc Alleviates Obesity via Oral and Central Administration in Diet-Induced Obese Mice [mdpi.com]
- 13. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. ahajournals.org [ahajournals.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. researchgate.net [researchgate.net]
- 26. publications.tno.nl [publications.tno.nl]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Safety Operating Guide
Prudent Disposal of Roselipin 2A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of novel compounds like Roselipin 2A is a critical component of laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the substance as potentially hazardous and follow established best practices for the disposal of uncharacterized research chemicals. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound waste.
Immediate Safety and Handling Precautions
Given that this compound is a glycolipid derived from the fungus Gliocladium roseum, and considering that some metabolites from this genus can exhibit biological activity, a cautious approach to handling is warranted.[1] While Gliocladium species are generally classified as low-risk to humans, the specific toxicological properties of this compound are not well-documented.[2] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including lab coats, safety goggles, and chemical-resistant gloves, preferably within a chemical fume hood to minimize exposure.[3][4]
Step-by-Step Disposal Protocol
The following protocol is based on general guidelines for the disposal of hazardous and novel chemical wastes in a laboratory setting.
Step 1: Waste Characterization and Segregation
Proper segregation of waste is crucial to prevent dangerous chemical reactions.[3] this compound waste should not be mixed with other chemical waste streams.[5]
-
Assume Hazard: Treat this compound as a hazardous substance of unknown toxicity.[3][5]
-
Segregate by Form: Keep solid and liquid waste containing this compound in separate, dedicated containers.[5]
Step 2: Container Selection and Labeling
-
Use Compatible Containers: Select waste containers that are chemically resistant and have secure, leak-proof lids.[5][6] For organic compounds like this compound, glass or polyethylene (B3416737) containers are generally suitable.[5]
-
Immediate and Clear Labeling: As soon as waste is added, the container must be affixed with a hazardous waste label.[5] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard (e.g., "Caution: Substance of Unknown Toxicity")
-
The laboratory of origin, principal investigator's name, and contact information.
-
The date accumulation started.
-
Step 3: Waste Accumulation and Storage
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[7]
-
Secondary Containment: Place all liquid waste containers in secondary containment to prevent the spread of material in case of a leak or spill.[6]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[6]
Step 4: Final Disposal
-
Consult Environmental Health and Safety (EHS): Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.[6][8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.[5]
-
Provide Documentation: Be prepared to provide the EHS department with all available information about the compound.[5]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for the final, compliant disposal of the this compound waste.[5]
Data Presentation: Waste Segregation for this compound
| Waste Type | Container | Labeling Requirements | Storage Location | Disposal Method |
| Solid this compound | Sealable, chemical-resistant container (e.g., wide-mouth polyethylene jar) | "Hazardous Waste," "Solid this compound," "Caution: Substance of Unknown Toxicity," Lab details | Designated Satellite Accumulation Area | Collection by EHS for incineration |
| Liquid this compound (in organic solvent) | Sealable, chemical-resistant container (e.g., glass bottle) | "Hazardous Waste," "Liquid this compound in [Solvent Name]," "Flammable Liquid," "Caution: Substance of Unknown Toxicity," Lab details | Designated Satellite Accumulation Area with Secondary Containment | Collection by EHS for chemical treatment/incineration |
| Contaminated Labware (pipette tips, gloves, etc.) | Lined, sealable container designated for solid hazardous waste | "Hazardous Waste," "this compound Contaminated Debris," Lab details | Designated Satellite Accumulation Area | Collection by EHS for incineration |
| Contaminated Sharps (needles, scalpels) | Puncture-resistant sharps container | "Hazardous Waste," "Chemically Contaminated Sharps," "this compound," Lab details | Designated Satellite Accumulation Area | Collection by EHS for specialized disposal |
| Aqueous Solutions (low concentration) | Sealable, chemical-resistant container (e.g., polyethylene carboy) | "Hazardous Waste," "Aqueous this compound Waste," Lab details | Designated Satellite Accumulation Area with Secondary Containment | Collection by EHS for evaluation and appropriate disposal |
Experimental Protocols
As this document focuses on disposal, no experimental protocols for the use of this compound are included. All experimental work should be designed with waste minimization and the above disposal procedures in mind from the outset.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Gliocladium - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Roselipin 2A
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Roselipin 2A. Given that this compound is a bioactive natural glycolipid and a diacylglycerol acyltransferase (DGAT) inhibitor, all personnel must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2]
Compound Data
A summary of the key chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C42H74O15 | PubChem[3] |
| Molecular Weight | 819.0 g/mol | PubChem[3] |
| Appearance | Not specified; likely a solid | General knowledge |
| Solubility | Not specified; likely soluble in organic solvents | General knowledge |
Personal Protective Equipment (PPE)
Due to the biological activity of this compound, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound.
| Protection Level | Required PPE | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended for prolonged handling) | Essential for preventing skin contact. Change gloves immediately if contaminated.[4][5][6] |
| Body Protection | Fully buttoned lab coat | Prevents contamination of personal clothing.[4][5] |
| Respiratory Protection | NIOSH-approved respirator | Necessary for procedures that may generate dust or aerosols (e.g., weighing, preparing solutions).[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
3.1. Preparation and Weighing:
-
Designate a specific, clean area within a certified chemical fume hood for handling this compound.[4]
-
Ensure all necessary equipment (e.g., spatulas, weigh boats, vials) is clean and readily available.
-
Carefully weigh the required amount of the compound, minimizing the creation of dust.
-
Clean the weighing area and all equipment thoroughly after use.
3.2. Dissolving the Compound:
-
Add the solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely before agitating to dissolve the compound.
-
If heating is required, use a controlled heating block and ensure adequate ventilation.
3.3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
Conduct all experimental procedures involving this compound within a chemical fume hood or other appropriate ventilated enclosure.
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roselipin-2A | C42H74O15 | CID 139587036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
